Product packaging for Podophyllotoxin, deoxy isomer(Cat. No.:CAS No. 17187-81-4)

Podophyllotoxin, deoxy isomer

Cat. No.: B191578
CAS No.: 17187-81-4
M. Wt: 398.4 g/mol
InChI Key: ZGLXUQQMLLIKAN-SMHULIPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification of Primary Botanical Sources

Deoxypodophyllotoxin (B190956) has been identified in several plant families, with notable concentrations found in species belonging to the Apiaceae and Berberidaceae families.

Anthriscus sylvestris, commonly known as cow parsley, is a significant natural source of deoxypodophyllotoxin. oup.comthieme-connect.commdpi.com This widespread plant, found throughout Europe and temperate regions of Asia, accumulates the compound primarily in its roots. thieme-connect.comnih.gov Research has shown that the deoxypodophyllotoxin content in A. sylvestris can vary depending on geographical location, environmental conditions, and the time of year. For instance, studies on field-grown plants revealed the highest concentration in the roots during the second year of growth in March, reaching up to 0.15% by dry weight. acs.org In some cases, dried rhizomes of A. sylvestris have been found to contain as much as 0.39% deoxypodophyllotoxin. acs.org The presence of deoxypodophyllotoxin and its biosynthetic precursors, such as yatein (B1682354), in A. sylvestris underscores its importance as a potential alternative source to the traditionally used and often endangered Podophyllum species. oup.comthieme-connect.com

**Table 1: Deoxypodophyllotoxin Content in *Anthriscus sylvestris***

Plant Part Concentration (% dry weight) Condition Reference
Roots 0.15% Field-grown, second year (March) acs.org
Aerial Parts 0.03% Field-grown, second year (March) acs.org
Rhizomes 0.39% Dried acs.org
Roots 0.78% High altitude (1200m) acs.org

Within the lignan (B3055560) biosynthetic pathway of Podophyllum species, deoxypodophyllotoxin serves as a crucial intermediate. researchgate.netresearchgate.net The pathway begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). Through a series of enzymatic steps, this is converted to matairesinol (B191791) and then to yatein. oup.comresearchgate.net A key step is the cyclization of yatein to form deoxypodophyllotoxin, a reaction catalyzed by deoxypodophyllotoxin synthase. oup.com Deoxypodophyllotoxin then acts as a branch point in the pathway, where it can be hydroxylated to form podophyllotoxin (B1678966). researchgate.net Podophyllum hexandrum, also known as the Himalayan Mayapple, is a well-known source of podophyllotoxin, but its rhizomes also contain deoxypodophyllotoxin. acs.orgcabidigitallibrary.org The demand for podophyllotoxin has put immense pressure on wild populations of P. hexandrum. acs.orgscispace.com

Besides Anthriscus and Podophyllum, other plant species have been identified as sources of deoxypodophyllotoxin, sparking academic and research interest. Dysosma versipellis, a perennial herb endemic to China, is one such plant. d-nb.infotandfonline.com Its rhizomes have been used in traditional medicine and have been found to contain a variety of lignans (B1203133), with deoxypodophyllotoxin being the most abundant, at levels significantly higher than podophyllotoxin. d-nb.infochemfaces.com Specifically, one study noted that the deoxypodophyllotoxin content was 4.2 times that of podophyllotoxin. d-nb.info Other species, such as Juniperus sabina, have also been shown to contain deoxypodophyllotoxin. chemfaces.com

Challenges Associated with Natural Sourcing and Conservation Efforts

The increasing demand for lignans like deoxypodophyllotoxin and its derivatives for pharmaceutical research poses significant challenges to the wild plant populations from which they are sourced.

The primary source for the commercially important lignan podophyllotoxin has traditionally been Podophyllum hexandrum. thieme-connect.comcabidigitallibrary.org The high demand for this compound has led to extensive and often destructive overharvesting of the plant's rhizomes. scispace.comresearchgate.net This practice, combined with the plant's slow growth, long dormancy period, and poor natural regeneration, has resulted in a dramatic decline in wild populations. scispace.commdpi.com Consequently, P. hexandrum is now considered an endangered species in several regions, including India and Pakistan, and is listed on the Convention on International Trade in Endangered Species of Wild Fauna and Flora (CITES). thieme-connect.comacs.orgscispace.com The situation is similar for other medicinal plants like Dysosma versipellis and Podophyllum aurantiocaule, which also face threats from overexploitation and habitat loss. d-nb.infoplantiary.com This has created an urgent need for conservation strategies and the exploration of alternative, more sustainable sources. scispace.comresearchgate.net

Traditional methods for extracting deoxypodophyllotoxin and related lignans from plant materials have several drawbacks. Techniques such as Soxhlet extraction and maceration with organic solvents like methanol (B129727) are commonly used. thieme-connect.comresearchgate.net While effective on a small scale for analytical purposes, these methods are often time-consuming and rely heavily on large volumes of hazardous organic solvents. thieme-connect.comresearchgate.net This not only poses environmental and safety risks but can also be inefficient, resulting in low yields. researchgate.net The quest for more sustainable and economically viable production has led to research into greener extraction techniques, such as supercritical fluid extraction with carbon dioxide and ultrasonic-assisted extraction, which can be more efficient and environmentally friendly. thieme-connect.comnih.govakjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O7 B191578 Podophyllotoxin, deoxy isomer CAS No. 17187-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17187-81-4

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1

InChI Key

ZGLXUQQMLLIKAN-SMHULIPUSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O

Other CAS No.

17187-81-4

Synonyms

deoxypicropodophyllin
deoxypodophyllotoxin
deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer
deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer
deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer
isoanthricin
isodeoxypodophyllotoxin

Origin of Product

United States

Natural Occurrence and Sustainable Bioproduction Strategies

Advanced Bioproduction and Extraction Methodologies

To meet the global demand for deoxypodophyllotoxin (B190956), researchers are focusing on innovative and sustainable production platforms, including plant cultivation, in vitro cell cultures, and metabolic engineering, coupled with green extraction technologies.

Plant Cultivation and In Vitro Plant Cell Culture Approaches

Deoxypodophyllotoxin is naturally present in a variety of plants, including several species within the genera Podophyllum, Juniperus, Callitris, and Anthriscus. thieme-connect.commdpi.com Anthriscus sylvestris, a common perennial herb, has been identified as a notable source of this compound. thieme-connect.comthieme-connect.com While cultivation of these plants offers a more controlled source than wild harvesting, it is still subject to geographical and environmental variables.

To overcome these limitations, in vitro plant cell culture has emerged as a promising alternative. researchgate.net Callus and suspension cultures of various plants, such as Linum album, have been successfully established for the production of deoxypodophyllotoxin and related lignans (B1203133). nih.gov These systems allow for production in a controlled environment, independent of climate and soil conditions. Furthermore, research has shown that the yield of deoxypodophyllotoxin in these cultures can be significantly enhanced through elicitation, a process that involves stimulating the plant cells with specific molecules to boost the production of secondary metabolites. nih.gov

Plant Source Examples for Deoxypodophyllotoxin
Anthriscus sylvestris (Cow Parsley)
Podophyllum species (Mayapple)
Linum species (Flax)
Juniperus species (Juniper)
Callitris species (Cypress Pine)
Thujopsis dolabrata
Hernandia guianensis

Biotechnological and Metabolic Engineering for Heterologous Production

A significant leap forward in the sustainable production of deoxypodophyllotoxin involves biotechnological approaches, specifically metabolic engineering in heterologous host systems. nih.gov This strategy entails the transfer of the biosynthetic pathway genes from the native plant into a more easily manageable organism, such as a model plant or microbe. nih.gov

Nicotiana benthamiana, a species of tobacco, has been successfully utilized as a "plant factory" for producing deoxypodophyllotoxin. nih.gov Through a process called transient expression, scientists can introduce the necessary genes from the deoxypodophyllotoxin pathway into the leaves of N. benthamiana. nih.govgoogle.com This method has proven effective for the heterologous production of complex plant-derived molecules. nih.gov Studies have demonstrated that co-expressing the biosynthetic pathway genes can lead to the accumulation of significant amounts of deoxypodophyllotoxin in the plant's leaves. nih.govacs.org For instance, one study reported the accumulation of up to 4.3 mg/g dry plant weight of deoxypodophyllotoxin in tobacco leaves after transiently expressing 16 genes from the mayapple. nih.gov Another study achieved levels of 35 mg/g dry weight by co-expressing a single lignin-associated transcription factor with the pathway genes. nih.govacs.org

Reconstructing the entire multi-step biosynthetic pathway of deoxypodophyllotoxin in a heterologous host like Escherichia coli or yeast presents a considerable challenge. nih.govuni-duesseldorf.de Success hinges on several key strategies:

Gene Discovery: Identifying and characterizing all the enzymes involved in the pathway from the original plant source. nih.gov

Functional Expression: Ensuring that the plant enzymes, particularly complex ones like cytochrome P450s, are correctly folded and active in the microbial host. uni-duesseldorf.de

Metabolic Optimization: Engineering the host's metabolism to ensure a sufficient supply of precursor molecules and to balance the expression of the introduced genes to maximize product yield. nih.gov

Researchers have made significant progress in this area, successfully reconstituting the pathway in E. coli to produce deoxypodophyllotoxin from precursor molecules. nih.govuni-duesseldorf.de

Expression in Model Organisms (e.g., Nicotiana benthamiana)

Sustainable Extraction Technologies (e.g., Supercritical Carbon Dioxide Extraction)

The final step in obtaining pure deoxypodophyllotoxin is extraction from the biomass, whether it be plant material or cell cultures. Traditional extraction methods often rely on organic solvents, which can be harmful to the environment. sorbonne-universite.fr

Supercritical Carbon Dioxide (scCO₂) extraction offers a green and sustainable alternative. sorbonne-universite.frnih.gov In this method, carbon dioxide is brought to a supercritical state, where it possesses the properties of both a liquid and a gas, making it an excellent solvent. nih.gov The selectivity of scCO₂ can be precisely controlled by altering the temperature and pressure, allowing for the targeted extraction of deoxypodophyllotoxin. sorbonne-universite.fr

Advantages of Supercritical CO₂ Extraction

Feature Description
Sustainability Uses non-toxic, non-flammable, and recyclable CO₂, reducing environmental impact. sorbonne-universite.fr
Purity Yields a final product free of residual toxic solvents. sorbonne-universite.fr

| Efficiency | Can achieve extraction yields of 75-80%, comparable to traditional methods like Soxhlet extraction. thieme-connect.comnih.gov |

Studies have successfully demonstrated the use of scCO₂ to extract deoxypodophyllotoxin from the roots of Anthriscus sylvestris with high purity, confirming its viability as a sustainable industrial-scale extraction method. thieme-connect.comnih.gov

Biosynthesis and Enzymatic Pathway Elucidation

Characterization of Deoxypodophyllotoxin (B190956) Synthase (DPS)

Deoxypodophyllotoxin Synthase (DPS) is the pivotal enzyme responsible for constructing the fused tetracyclic lignan (B3055560) core in the biosynthesis of podophyllotoxin (B1678966). pnas.orgnih.gov It catalyzes a chemically challenging, regio- and stereospecific oxidative cyclization of the dibenzylbutyrolactone lignan, (-)-yatein, to form deoxypodophyllotoxin. researchgate.netfrontiersin.org This C-C bond formation is a key step that establishes the core four-fused ring structure (rings A-D) and creates the final of three consecutive chiral centers. pnas.orgnih.gov First identified from the mayapple plant (Podophyllum hexandrum), DPS has become a subject of intense research due to its potential use in chemoenzymatic and synthetic biology approaches for producing podophyllotoxin and its valuable derivatives, such as the anticancer drugs etoposide (B1684455) and teniposide. pnas.orgfrontiersin.orgfrontiersin.org

The catalytic action of Deoxypodophyllotoxin Synthase (DPS) involves the highly stereoselective conversion of the precursor (-)-yatein into deoxypodophyllotoxin. frontiersin.org This reaction is a regio- and stereospecific C-C bond formation that completes the tetracyclic core of the molecule. pnas.org The enzyme catalyzes the oxidative coupling between the aryl ring (B) and the benzylic carbon (C7') of yatein (B1682354) to form the cyclohexane (B81311) ring (C). pnas.org

Initial hypotheses suggested the mechanism might proceed through a sequence involving hydroxylation and subsequent dehydration to form a quinone methide-like intermediate that would trigger the C-C coupling. pnas.org However, more recent structural and mechanistic studies have disfavored this proposal of on-pathway benzylic hydroxylation. pnas.orgnih.gov The currently accepted mechanism suggests that the reaction is initiated by the abstraction of a hydrogen atom from the C7' position of yatein. pnas.orgnih.gov This is followed by the oxidation of the resulting benzylic radical to a carbocation. pnas.orgnih.gov This carbocation then serves as a key intermediate for a Friedel–Crafts-like ring closure, leading to the formation of the new C-C bond. pnas.org The final step involves deprotonation at the C6 position to restore the aromaticity of the B ring, yielding deoxypodophyllotoxin. pnas.orgresearchgate.net This entire process is carefully orchestrated within the enzyme's active site to ensure the correct stereochemical outcome.

Deoxypodophyllotoxin Synthase (DPS) is classified as a member of the iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenase superfamily. pnas.orgnih.gov This classification is based on its sequence similarity to other members of this family and its requirement for specific cofactors to catalyze the cyclization of yatein. frontiersin.org Fe/2OG enzymes are a large group of non-heme iron enzymes that typically catalyze oxidation reactions, including hydroxylations, desaturations, and, less commonly, C-C bond formations. pnas.orgnih.gov Like other enzymes in this class, DPS utilizes iron (Fe(II)) as a catalytic metal cofactor, and 2-oxoglutarate (2OG) and molecular oxygen as co-substrates to facilitate the oxidative cyclization. frontiersin.orgresearchgate.net The reaction involves the conversion of 2OG to succinate (B1194679) and CO2, which drives the formation of a high-valent iron(IV)-oxo species responsible for activating the substrate. nih.gov While many Fe/2OG enzymes perform hydroxylations, DPS exemplifies the catalytic versatility of this superfamily by channeling the reactive intermediate towards a complex carbon-carbon bond-forming cyclization. pnas.orgresearchgate.net

The catalytic activity and substrate specificity of Deoxypodophyllotoxin Synthase (DPS) are dictated by its three-dimensional structure. X-ray crystallography has revealed that DPS possesses the double-stranded β-helix (DSBH) fold, a characteristic feature of the Fe/2OG oxygenase superfamily, with the active site located at the top of this fold. frontiersin.org The iron cofactor is coordinated by a conserved 2-His-1-carboxylate facial triad (B1167595), specifically residues H184, D186, and H239 in DPS from Podophyllum hexandrum. frontiersin.org

Structural analysis of DPS in complex with its substrate, yatein, shows that the substrate adopts a distinct U-shaped conformation within the active site. pnas.orgresearchgate.net This conformation is crucial as it positions the C6 atom of the benzodioxole moiety (ring B) in close proximity to the C7' benzylic position of the pendant trimethoxyphenyl ring (ring E), facilitating the critical C-C bond formation. researchgate.netfrontiersin.org The specificity of the enzyme is further controlled by a network of interactions between the substrate and key amino acid residues in the active site. For instance, the lactone ring (D) of yatein interacts with the backbone N-H of residue K187, an interaction stabilized by a salt bridge between K187 and D224. researchgate.netfrontiersin.org The benzodioxole and trimethoxyphenyl rings are held in specific pockets, ensuring the correct orientation for the stereoselective reaction. researchgate.net Mutational studies have confirmed the importance of these residues for catalytic function. frontiersin.orgyork.ac.uk

Table 1: Key Amino Acid Residues in DPS from Podophyllum hexandrum and Their Functions
ResidueProposed FunctionReference
H184, D186, H239Coordinate the active site iron(II) cofactor (2-His-1-carboxylate facial triad). , frontiersin.org
H165Acts as a catalytic base for the final proton abstraction (rearomatization step). researchgate.net, york.ac.uk,
K187Forms a hydrogen bond with the substrate's lactone carbonyl via its backbone amide, crucial for substrate binding and positioning. researchgate.net, , frontiersin.org
D224Forms a salt bridge with K187, maintaining the proper orientation of K187 for substrate interaction. researchgate.net, york.ac.uk,
T86, M167Form a binding pocket for the benzodioxole moiety (rings A and B) of yatein. researchgate.net
L181, H184, V298, F290Form a binding pocket for the trimethoxyphenyl moiety (ring E) of yatein. researchgate.net

The formation of the crucial carbon-carbon bond by Deoxypodophyllotoxin Synthase (DPS) proceeds through a sophisticated mechanism involving a carbocation intermediate, a pathway that adds to the known repertoire of Fe/2OG enzyme chemistry. pnas.org This mechanism deviates from a previously proposed pathway involving benzylic hydroxylation. pnas.orgnih.gov Instead, evidence from structural studies, in vitro enzymatic assays with substrate analogs, and chemical model reactions strongly supports a hybrid radical-polar pathway. pnas.orgresearchgate.net

The catalytic cycle is believed to initiate with the abstraction of a hydrogen atom from the C7' benzylic position of the yatein substrate by the highly reactive Fe(IV)=O species. pnas.orgfrontiersin.org This generates a substrate radical and an Fe(III)-OH species. nih.gov Subsequently, the benzylic radical is oxidized to a carbocation at the C7' position. pnas.orgnih.gov This highly reactive carbocation is the key intermediate that triggers an intramolecular Friedel–Crafts-like alkylation, where the electron-rich C6 position of the aromatic ring B attacks the C7' carbocation. pnas.orgresearchgate.net This step forms the new C-C bond and closes the C ring of the tetracyclic core. pnas.org The reaction concludes with a deprotonation at the C6 position, likely facilitated by a basic residue such as H165, which restores the aromaticity of the B ring and releases the final product, deoxypodophyllotoxin. pnas.orgresearchgate.netfrontiersin.org The involvement of a substrate-based benzylic carbocation represents a significant finding, highlighting the mechanistic subtleties of natural product biosynthesis. pnas.orgresearchgate.net

Structural Basis of Catalytic Activity and Enzyme Specificity

Identification and Functional Analysis of Associated Biosynthetic Genes and Enzymes

The elucidation of the deoxypodophyllotoxin biosynthetic pathway has been significantly advanced by the identification and functional characterization of the genes and enzymes involved. Beyond Deoxypodophyllotoxin Synthase (DPS), several other enzymes are required to synthesize its precursor, yatein, from the monolignol coniferyl alcohol. nih.gov The complete pathway involves a series of enzymes including dirigent proteins (DIR), pinoresinol-lariciresinol reductases (PLR), secoisolariciresinol (B192356) dehydrogenases (SDH), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs). frontiersin.org

For example, a multi-enzyme cascade has been successfully reconstituted in E. coli to convert (-)-matairesinol into (-)-deoxypodophyllotoxin, demonstrating the function of several of these enzymes in sequence. nih.govhhu.de This five-step biotransformation involved three plant cytochrome P450s and other enzymes, achieving a 98% yield. nih.govhhu.de The identification of these genes, primarily from medicinal plants like Sinopodophyllum hexandrum, has enabled the reconstitution of the pathway in heterologous hosts like Nicotiana benthamiana (tobacco) and E. coli, paving the way for the sustainable biotechnological production of deoxypodophyllotoxin and its derivatives. frontiersin.orgnih.govscispace.com

Transcriptome mining has emerged as a powerful and essential strategy for discovering the genes involved in the biosynthesis of specialized plant metabolites like deoxypodophyllotoxin. pnas.orgscispace.com This approach involves high-throughput sequencing of the messenger RNA (transcriptome) from a specific plant tissue or organ known to produce the compound of interest, followed by bioinformatic analysis to identify candidate genes. pakbs.org

This strategy was successfully employed in the mayapple, Sinopodophyllum hexandrum, to identify the full set of genes required for the biosynthesis of the etoposide aglycone, which includes deoxypodophyllotoxin as a key intermediate. pnas.orgscispace.com Researchers selected candidate genes based on sequence homology to known enzyme families (e.g., dioxygenases, reductases, P450s) and then functionally verified them through combinatorial expression in a heterologous host, Nicotiana benthamiana. frontiersin.orgscispace.com This led to the discovery of six previously unknown pathway enzymes, including the crucial Deoxypodophyllotoxin Synthase (DPS). scispace.com Similarly, transcriptome analysis in other plants, such as Linum album, has been used to identify genes like laccases, peroxidases, and dehydrogenases that are implicated in lignan biosynthesis. nih.gov Transcriptome mining of Podophyllum species has also been used to identify transcription factors (e.g., bZIP, MYB, WRKY) that may regulate the expression of these biosynthetic genes. nih.gov

Table 2: Examples of Genes in the Podophyllotoxin Pathway Identified via Transcriptome Mining
Gene/Enzyme AbbreviationEnzyme ClassFunction in PathwayReference
PLRPinoresinol-Lariciresinol ReductaseReduces pinoresinol (B1678388) and lariciresinol (B1674508). nih.gov, nih.gov
SDHSecoisolariciresinol DehydrogenaseOxidizes secoisolariciresinol to matairesinol (B191791). nih.gov, frontiersin.org
CYP719A23, CYP71CU1, CYP71BE54, CYP82D61Cytochrome P450 MonooxygenaseCatalyze various oxidation and ring formation steps. researchgate.net, frontiersin.org
OMT1, OMT3O-MethyltransferaseCatalyze methylation steps. researchgate.net, frontiersin.org
2-ODD (DPS)2-Oxoglutarate/Fe(II)-Dependent DioxygenaseCatalyzes the stereospecific cyclization of yatein to deoxypodophyllotoxin. researchgate.net, scispace.com, frontiersin.org
LAC11LaccaseImplicated in lignan biosynthesis (oxidative coupling). nih.gov

Role of Pinoresinol-Lariciresinol Reductase (PLR)

Pinoresinol-lariciresinol reductase (PLR) is a pivotal enzyme class at the entry point of the lignan-specific biosynthetic branch. nih.govresearchgate.net Following the initial dimerization of two coniferyl alcohol molecules to form pinoresinol, PLR enzymes catalyze two consecutive reduction steps. researchgate.netk-state.edu The first reduction converts pinoresinol to lariciresinol, which is then further reduced to secoisolariciresinol. nih.govresearchgate.net These reactions are dependent on the cofactor NADPH. uniprot.org

Key Characteristics of Pinoresinol-Lariciresinol Reductase (PLR)
CharacteristicDescriptionSource
FunctionCatalyzes the two-step reduction of pinoresinol to secoisolariciresinol via a lariciresinol intermediate. nih.gov, researchgate.net
CofactorNADPH uniprot.org
SignificanceA key enzyme that channels phenylpropanoid metabolites into the lignan biosynthetic pathway. Its stereospecificity dictates the enantiomeric form of the resulting lignans (B1203133). nih.gov, researchgate.net
Example Reaction(+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol uniprot.org

Function of Secoisolariciresinol Dehydrogenase (SDH)

Secoisolariciresinol dehydrogenase (SDH) acts on the product of the PLR-catalyzed reaction, continuing the biosynthetic journey towards deoxypodophyllotoxin. nih.govthieme-connect.com This enzyme is responsible for the NAD+-dependent oxidative cyclization of (-)-secoisolariciresinol to form the dibenzylbutyrolactone lignan, (-)-matairesinol. nih.govrsc.org Matairesinol is a central intermediate in the biosynthesis of numerous lignans, including the precursors to podophyllotoxin. nih.gov

The catalytic mechanism of SDH is enantiospecific, exclusively converting the (-)-enantiomer of secoisolariciresinol. nih.govrsc.org Studies on SDH from Podophyllum peltatum have revealed a highly conserved catalytic triad of amino acids (Serine, Tyrosine, and Lysine) essential for its function. rsc.org The reaction proceeds with NAD+ binding first, followed by the substrate, (-)-secoisolariciresinol. rsc.org The elucidation of the SDH gene and its functional expression have been achieved from various sources, including Forsythia intermedia, Podophyllum peltatum, and even the endophytic fungus Phialocephala podophylli, highlighting its conserved role in this metabolic pathway. nih.govnih.govacademicjournals.org The unambiguous definition of this enzymatic step was a significant milestone in clarifying the complete biochemical pathway to secoisolariciresinol and matairesinol. nih.gov

Profile of Secoisolariciresinol Dehydrogenase (SDH)
CharacteristicDescriptionSource
FunctionCatalyzes the enantiospecific dehydrogenation (oxidative cyclization) of (-)-secoisolariciresinol to (-)-matairesinol. nih.gov, rsc.org, nih.gov
CofactorNAD+ nih.gov
Substrate SpecificityHighly specific for (-)-secoisolariciresinol. rsc.org, nih.gov
SignificanceProduces matairesinol, a key branching point intermediate for the synthesis of various aryltetralin lignans. nih.gov

Contributions of Cytochrome P450 Enzymes (e.g., CYP719A23, CYP71CU1)

The transformation from the relatively simple dibenzylbutyrolactone structure of matairesinol to the complex tetracyclic core of deoxypodophyllotoxin requires the action of several cytochrome P450 (CYP) monooxygenases. researchgate.netacs.org These enzymes are critical for introducing specific chemical modifications, such as hydroxylations and bridge formations. researchgate.netresearchgate.net

Two particularly important P450 enzymes in this pathway are CYP719A23 and CYP71CU1. researchgate.netuni-duesseldorf.de

CYP719A23 catalyzes the formation of a methylenedioxy bridge on the matairesinol molecule, converting it to pluviatolide (B1678902). researchgate.netacs.org This reaction is a crucial step in creating the characteristic ring structure found in many podophyllotoxin-type lignans. researchgate.net

CYP71CU1 is involved later in the pathway. After pluviatolide undergoes modifications by methyltransferases, CYP71CU1 performs a key hydroxylation reaction. acs.orgnih.gov Specifically, it hydroxylates (-)-5′-desmethoxy-yatein to produce (-)-5′-desmethyl-yatein. nih.gov This step is essential for setting up the subsequent methylation and cyclization reactions that lead to deoxypodophyllotoxin. acs.org

The discovery and characterization of these P450 enzymes were instrumental in piecing together the multi-step conversion of matairesinol to deoxypodophyllotoxin. acs.orgnih.gov

Key Cytochrome P450 Enzymes in Deoxypodophyllotoxin Biosynthesis
EnzymeFunctionSubstrate → ProductSource
CYP719A23Catalyzes the formation of a methylenedioxy bridge.(-)-Matairesinol → (-)-Pluviatolide researchgate.net, acs.org
CYP71CU1Catalyzes a hydroxylation reaction.(-)-5′-Desmethoxy-yatein → (-)-5′-Desmethyl-yatein acs.org, nih.gov

Methyltransferases in Lignan Pathway Diversification (e.g., PhOMT3)

O-methyltransferases (OMTs) play a vital role in the diversification of lignan structures by catalyzing the methylation of hydroxyl groups. acs.orgresearchgate.net In the deoxypodophyllotoxin pathway, several OMTs, including PhOMT1 and PhOMT3 from Podophyllum hexandrum, are required to complete the synthesis from pluviatolide. acs.orgresearchgate.net

After the formation of pluviatolide by CYP719A23, the pathway proceeds through a series of methylation and hydroxylation steps. PhOMT3 is one of the key methyltransferases involved in this sequence. acs.orgresearchgate.net The combined action of these OMTs and the P450 enzyme CYP71CU1 ultimately leads to the formation of yatein. acs.orgnih.gov Yatein is the direct precursor that undergoes the final ring closure to form deoxypodophyllotoxin. researchgate.netnih.gov The specific and sequential action of these methyltransferases ensures the correct substitution pattern on the aromatic rings, which is critical for the activity of the final molecule and its derivatives. acs.org

Integration within the Phenylpropanoid Biosynthetic Pathway

The entire biosynthetic route to deoxypodophyllotoxin is deeply embedded within the broader phenylpropanoid pathway, which is a major source of secondary metabolites in plants. researchgate.netrsc.org This foundational pathway provides the essential building blocks for a vast array of compounds, including flavonoids, coumarins, and lignans. researchgate.netnih.gov

The process begins with the amino acid L-phenylalanine. researchgate.netrsc.org A series of three core enzymes converts phenylalanine into p-coumaroyl-CoA:

Phenylalanine Ammonia Lyase (PAL) : Deaminates phenylalanine to form cinnamate (B1238496). rsc.org

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamate to yield p-coumarate. rsc.org

4-coumarate:CoA Ligase (4CL) : Activates p-coumarate by ligating it to Coenzyme A, forming p-coumaroyl-CoA. rsc.org

From p-coumaroyl-CoA, further enzymatic steps involving hydroxylases, methyltransferases, and reductases lead to the production of monolignols, primarily coniferyl alcohol. researchgate.netacs.org Coniferyl alcohol serves as the direct precursor for the lignan pathway. acs.orgrsc.org Two molecules of coniferyl alcohol are coupled in a reaction mediated by dirigent proteins (DIR) and laccases to form pinoresinol, marking the entry point into the specific pathway that, through the actions of PLR, SDH, CYPs, and OMTs, culminates in the synthesis of deoxypodophyllotoxin. acs.orgresearchgate.net The regulation of the phenylpropanoid pathway, often controlled by master regulatory transcription factors like the MYB family, thus directly influences the flux of metabolites into the deoxypodophyllotoxin biosynthetic machinery. acs.orgnih.gov

Table of Compounds

Compound Name
(-)-5′-Desmethyl-yatein
(-)-5′-Desmethoxy-yatein
(-)-Deoxypodophyllotoxin
(-)-Matairesinol
(-)-Pluviatolide
(-)-Secoisolariciresinol
(+)-Lariciresinol
(+)-Pinoresinol
4-coumarate:CoA Ligase
Cinnamate
Cinnamate 4-hydroxylase
Coniferyl alcohol
Coumarins
Deoxypodophyllotoxin
Flavonoids
L-phenylalanine
Lariciresinol
Matairesinol
p-coumarate
p-coumaroyl-CoA
Phenylalanine Ammonia Lyase
Pinoresinol
Pluviatolide
Podophyllotoxin
Secoisolariciresinol
Yatein

Chemical and Chemoenzymatic Synthetic Approaches

Total Synthesis Strategies for Deoxypodophyllotoxin (B190956)

The total synthesis of deoxypodophyllotoxin presents considerable challenges due to its tetracyclic core and multiple stereocenters. Researchers have devised various strategies to construct this intricate architecture. One notable approach involves an intramolecular styryl Diels-Alder (ISDA) reaction to assemble the core structure. nih.gov This strategy is valued for its efficiency in forming two rings and a stereocenter in a single step. byu.edu

A total synthesis of racemic deoxypodophyllotoxin was accomplished in seven steps utilizing this ISDA reaction. nih.govbyu.edu This concise route highlights the utility of the ISDA reaction for building complex lignan (B3055560) natural products. byu.edu The key transformation involves a [4+2] cycloaddition followed by a nih.govnih.gov-hydrogen shift. nih.govbyu.edu Computational studies using density functional theory were employed to analyze the reaction mechanism, identifying a concerted Diels-Alder pathway. nih.gov Despite historical challenges associated with the ISDA reaction, such as slow reactivity and a problematic thermal nih.govnih.gov-hydrogen shift, successful conditions were developed for its application in the synthesis of deoxypodophyllotoxin. byu.edu

Other strategies often rely on the stereoselective formation of the C7-C8 bond or the C1-C7 bond as key steps in constructing the aryltetralin skeleton. nih.gov These approaches have been fundamental in developing methodologies for the synthesis of various lignan natural products.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the high selectivity of enzymes to overcome difficult chemical transformations. This approach combines traditional organic synthesis with biocatalytic steps, often leading to more efficient and stereoselective routes to deoxypodophyllotoxin and related lignans (B1203133). nih.govchemrxiv.org

The complex stereochemistry of deoxypodophyllotoxin, with its three consecutive chiral centers, poses a significant hurdle for purely chemical methods. pnas.org Enzymes, particularly deoxypodophyllotoxin synthase (DPS), play a crucial role in controlling the stereochemical outcome of the synthesis. frontiersin.org DPS, a 2-oxoglutarate-dependent dioxygenase, catalyzes the stereoselective cyclization of the precursor (-)-yatein to form the tetracyclic core of deoxypodophyllotoxin with the correct stereochemistry. frontiersin.orgresearchgate.net This enzymatic step is highly specific, ensuring the formation of the desired diastereomer. nih.govchemrxiv.org The enzyme's active site architecture dictates the substrate positioning, which is a primary determinant for the regio- and stereospecificity of the C-C bond formation. pnas.org By incorporating this biocatalytic step, synthetic strategies can bypass the need for complex and often low-yielding stereocontrol methods required in traditional synthesis. nih.gov

A pivotal step in the chemoenzymatic synthesis of deoxypodophyllotoxin is the construction of the tetracyclic core via an enzymatic oxidative C-C coupling reaction. nih.govchemrxiv.org This key transformation is catalyzed by deoxypodophyllotoxin synthase (DPS), also referred to as 2-ODD-PH, which is a non-heme Fe(II)/2-oxoglutarate (2OG)-dependent oxygenase. nih.govnih.govnih.gov The enzyme facilitates the intramolecular cyclization of the lignan precursor, yatein (B1682354), to form deoxypodophyllotoxin. nih.gov

The mechanism of this reaction is a subject of detailed study. It is proposed to proceed through the abstraction of a hydrogen atom from the benzylic position of the precursor, followed by an oxidative C-C bond formation to close the C-ring. pnas.orgpnas.org Quantum mechanics/molecular mechanics (QM/MM) calculations have suggested a novel mechanism where CO2, a byproduct of the 2-oxoglutarate decarboxylation, may play a crucial role in preventing the formation of undesired hydroxylated byproducts. nih.govresearcher.life This biocatalytic cyclization is not only efficient but also highly diastereoselective, constructing the core of podophyllotoxin (B1678966) in excellent yield. nih.govchemrxiv.org

Table 1: Key Enzyme in Deoxypodophyllotoxin Synthesis

Enzyme NameAbbreviationEnzyme ClassPrecursor SubstrateProductKey Transformation
Deoxypodophyllotoxin SynthaseDPS / 2-ODD-PHFe(II)/2-oxoglutarate-dependent oxygenase(-)-Yatein(-)-DeoxypodophyllotoxinStereospecific oxidative C-C coupling

Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of deoxypodophyllotoxin. Chemoenzymatic approaches have proven particularly effective in this regard. The use of the enzyme deoxypodophyllotoxin synthase (DPS) is vital, as it catalyzes the C-C coupling reaction to form the tetracyclic core in a highly diastereoselective manner. nih.govchemrxiv.org This enzymatic transformation allows for the establishment of the correct relative stereochemistry at the newly formed chiral centers.

One powerful strategy establishes the absolute stereochemistry of the dibenzylbutyrolactone precursor early in the synthetic sequence. This enantiopure precursor is then subjected to the enzymatic cyclization, which proceeds with complete diastereoselectivity, yielding optically active deoxypodophyllotoxin. nih.govchemrxiv.org This method avoids the need for a kinetic resolution step later in the synthesis to separate enantiomers. nih.gov In contrast, another approach utilizes a biocatalytic kinetic resolution of a racemic precursor, which also provides access to the enantiopure target compound. nih.govnih.gov

The scalability of a synthetic route is crucial for its practical application. Chemoenzymatic strategies have demonstrated the potential for the gram-scale production of optically active (-)-deoxypodophyllotoxin. nih.govchemrxiv.org A key chemoenzymatic route, which features a biocatalytic C-C coupling as the final bond-forming step, has been successfully performed on a gram scale, providing the product in excellent isolated yield. nih.gov

Another approach that has achieved production at scale is the biocatalytic kinetic resolution of racemic dibenzylbutyrolactone precursors, which has been conducted on a 2-gram scale. researchgate.net Furthermore, metabolic engineering in plant chassis offers a promising avenue for large-scale production. By expressing the necessary biosynthetic genes from the mayapple plant in tobacco, researchers have achieved milligram-scale production of (-)-deoxypodophyllotoxin. acs.org This total biosynthesis approach in an engineered plant system yielded up to 4.3 mg/g of dry plant weight, from which high-purity product could be isolated. acs.org These advancements highlight the feasibility of producing significant quantities of this important pharmaceutical precursor.

Table 2: Comparison of Production Scales

Synthesis MethodScale AchievedKey FeatureReference
Chemoenzymatic SynthesisGram-scaleBiocatalytic C-C coupling of enantiopure precursor nih.gov
Biocatalytic Kinetic Resolution2-gram scaleEnzymatic resolution of racemic precursor researchgate.net
Total Biosynthesis in TobaccoMilligram-scale (up to 4.3 mg/g)Heterologous expression of 16 biosynthetic genes acs.org

Biocatalytic kinetic resolution is a powerful technique used in chemoenzymatic synthesis to separate enantiomers from a racemic mixture. This method has been successfully applied to the synthesis of deoxypodophyllotoxin. nih.govresearchgate.net The strategy involves the use of the enzyme 2-ODD-PH to selectively transform one enantiomer of a racemic dibenzylbutyrolactone precursor, leaving the other enantiomer unreacted. nih.govnih.gov

In one reported synthesis, a racemic mixture of a hydroxyyatein precursor was subjected to the 2-ODD-PH enzyme. nih.gov The enzyme selectively catalyzed an oxidative cyclization on one enantiomer to produce the corresponding aryltetralin lignan, while the other enantiomer was recovered. This approach allows for the preparation of enantiopure deoxypodophyllotoxin and its epimers. researchgate.net This kinetic resolution is notable as the same enzyme can be used for both stereodivergent biotransformations and kinetic resolutions, depending on the substrate's substitution pattern. researchgate.net

Substrate Scope and Derivatization Potential of Biocatalysts

The chemoenzymatic synthesis of deoxypodophyllotoxin and its analogues heavily relies on biocatalysts capable of performing complex and stereoselective transformations. A key enzyme in this field is a non-heme, Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) from the plant Podophyllum hexandrum, commonly referred to as deoxypodophyllotoxin synthase (DPS) or 2-ODD-PH. researchgate.netnih.gov This enzyme naturally catalyzes the stereoselective, oxidative C-C bond formation that closes the tetracyclic core of deoxypodophyllotoxin from its precursor, (-)-yatein. frontiersin.org The synthetic utility of this enzymatic reaction is significant, as equivalent chemical routes often yield non-natural diastereomers like isodeoxypodophyllotoxin, which possess different biological activities. frontiersin.org

Research into the substrate scope of 2-ODD-PH has revealed its potential for creating a diverse range of polycyclic aryltetralin lignans. researchgate.netresearchgate.net The enzyme demonstrates a degree of promiscuity, accepting various non-natural derivatives and catalyzing different types of reactions depending on the substrate's structure. researchgate.netnih.gov This flexibility is crucial for its application in generating novel derivatives.

Enzyme Reactivity with Substrate Analogues

Studies have shown that the 2-ODD-PH enzyme can process substrates with modifications on the aromatic rings and variations in the stereochemistry of the dibenzylbutyrolactone core. nih.govresearchgate.net A pivotal finding is that the enzyme's catalytic function can be diverted from cyclization to hydroxylation based on the substrate's substitution pattern. nih.govresearchgate.net

When the enzyme is presented with racemic yatein (rac-2a), it acts on both enantiomers in an enantiodivergent manner. nih.gov It forms the new C-C bond with the same configuration regardless of the substrate enantiomer, resulting in the formation of two different diastereomers: the natural product (-)-deoxypodophyllotoxin and (+)-isodeoxypodophyllotoxin. nih.gov

However, modifications to the substrate can shift the reaction outcome entirely towards hydroxylation. For instance, when a substrate with the "natural" relative configuration but a hydroxyl group at the C7 position was used, the enzyme performed a hydroxylation at the benzylic C7' position instead of the expected ring closure. nih.govfrontiersin.org This indicates that the lactone moiety and the southern aromatic fragment are important for enzyme activity, while the northern aromatic moiety allows for several substituents in the meta and para positions. nih.gov Almost all tested substrates with a suitable configuration for cyclization but with altered substitution patterns yielded a hydroxylated product instead of the cyclized aryltetralin. nih.gov Only a substrate containing a methoxy (B1213986) group in the para position relative to the ring-closing site predominantly yielded the desired cyclized aryltetralin product. nih.gov

The derivatization potential of 2-ODD-PH is substantial. Its ability to perform stereoselective C-C bond formation on specific substrates and its alternative hydroxylating activity on others make it a versatile tool for synthetic biology. researchgate.netnih.gov This allows for the "tailoring" of the natural product structure to generate novel derivatives that may serve as precursors for new therapeutic agents. nih.govresearchgate.net Future structural and mutational studies on the enzyme are expected to provide insights that could allow for protein engineering, further expanding its substrate scope and enhancing its catalytic efficiency for targeted transformations. nih.govresearchgate.net

The table below summarizes the findings from substrate scope investigations of the 2-ODD-PH enzyme, detailing how alterations to the dibenzylbutyrolactone scaffold influence the reaction product.

Table 1: Substrate Scope of 2-ODD-PH Enzyme

Substrate Substrate Alteration from Yatein Product(s) Outcome Reference(s)
rac-Yatein Racemic mixture of the natural precursor (-)-Deoxypodophyllotoxin & (+)-Isodeoxypodophyllotoxin Enantiodivergent Cyclization nih.gov
Substrate rac-2b Mitsunobu inversion at C7-OH Benzylic hydroxylated product (12b) Enantioselective Kinetic Resolution & Hydroxylation nih.gov
Substrate 2e H instead of OMe at C4' Hydroxylated product (12e) Hydroxylation nih.gov
Substrate 2f OMe at C5' instead of C4' Hydroxylated product (12f) Hydroxylation nih.gov
Substrate 2g F instead of OMe at C4' Hydroxylated product (12g) Hydroxylation nih.gov
Substrate 2h Cl instead of OMe at C4' Hydroxylated product (12h) Hydroxylation nih.gov
Substrate 2i Br instead of OMe at C4' Hydroxylated product (12i) Hydroxylation nih.gov
Substrate 2j I instead of OMe at C4' Hydroxylated product (12j) Hydroxylation nih.gov
Substrate 2k Me instead of OMe at C4' Hydroxylated product (12k) Hydroxylation nih.gov
Substrate 2l OMe at C3' instead of C4' Aryltetralin product (11l) & Hydroxylated product (12l) Cyclization (Major) & Hydroxylation (Minor) nih.gov

Molecular Mechanisms of Action in Cellular Systems

Microtubule Dynamics Modulation

Deoxypodophyllotoxin (B190956) is classified as a microtubule-targeting agent that functions by destabilizing the microtubule network, a critical component of the cellular cytoskeleton. nih.govresearchgate.net This network, composed of polymerized α- and β-tubulin heterodimers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnsrrc.org.tw

Deoxypodophyllotoxin exerts its primary cytotoxic effect by directly interfering with the process of microtubule formation. nih.govresearchgate.net In vitro tubulin polymerization assays have demonstrated that DPT potently inhibits the assembly of tubulin subunits into microtubules. nih.gov This inhibitory action is dose-dependent and has been shown to be more potent than other well-known microtubule depolymerizing agents like vinblastine (B1199706) and its parent compound, podophyllotoxin (B1678966), with destabilizing effects observed at nanomolar concentrations. nih.govresearchgate.net By preventing polymerization, DPT effectively reduces the cellular pool of microtubules, which is a critical trigger for mitotic arrest and subsequent apoptosis. nih.gov

The mechanism underlying the inhibition of microtubule polymerization involves the direct binding of deoxypodophyllotoxin to tubulin. acs.orgnih.gov Specifically, DPT and other podophyllotoxin-like compounds interact with the colchicine (B1669291) binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin heterodimers. researchgate.netacs.orgnih.govmdpi.com The binding of DPT to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. nih.gov This interaction prevents the proper longitudinal association of tubulin dimers, thereby disrupting the dynamic equilibrium of the microtubule network and leading to its net depolymerization. nih.govamegroups.org

The dynamic assembly and disassembly of microtubules are indispensable for the formation of the mitotic spindle during the M phase of the cell cycle. nih.gov This intricate structure is responsible for the accurate segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, deoxypodophyllotoxin prevents the formation of a functional mitotic spindle. nih.govresearchgate.netamegroups.org The failure to form this crucial structure activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. nih.gov This disruption ultimately leads to prolonged mitotic arrest, which is a common trigger for programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov

Direct Tubulin Binding and Interaction at the Colchicine Site

Cell Cycle Progression Modulation

The disruption of microtubule dynamics by deoxypodophyllotoxin has profound consequences on the regulation of the cell cycle, leading to a halt in cell division at a specific phase.

A hallmark of cellular response to deoxypodophyllotoxin treatment is the accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This G2/M arrest has been observed across a wide variety of human cancer cell lines, including those from cholangiocarcinoma, cervical cancer, glioblastoma, and esophageal squamous cell carcinoma. nih.govnih.govnih.govmdpi.com Flow cytometry analyses consistently show a dose- and time-dependent increase in the proportion of cells in the G2/M phase following exposure to DPT. nih.govnih.gov This arrest prevents the cells from completing mitosis and proceeding to cell division, thereby inhibiting proliferation. nih.gov

The induction of G2/M arrest by deoxypodophyllotoxin is mediated by the modulation of key proteins that govern the transition from the G2 phase to the M phase. The primary driver of entry into mitosis is the Maturation Promoting Factor (MPF), a complex composed of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2. nih.govmdpi.comjmb.or.kr

Research has shown that treatment with DPT leads to a significant downregulation in the expression levels of both Cyclin B1 and CDK1/Cdc2. nih.govnih.govmdpi.com The reduction of these essential components of the MPF complex prevents the cell from reaching the critical threshold of activity required to enter mitosis. nih.gov

Furthermore, the activity of the CDK1/Cyclin B1 complex is positively regulated by the phosphatase Cdc25C, which removes inhibitory phosphates from CDK1. nih.govnih.gov Studies in glioblastoma cells have demonstrated that deoxypodophyllotoxin decreases the expression of Cdc25C protein. nih.gov The downregulation of Cdc25C ensures that CDK1 remains in its inactive, phosphorylated state, further contributing to the block at the G2/M transition. nih.govnih.gov

Table 1: Effect of Deoxypodophyllotoxin on Cell Cycle Regulatory Proteins in Various Cancer Cell Lines

Cell Line Type Cancer Type Effect on Cyclin B1 Effect on CDK1/Cdc2 Effect on Cdc25C Reference
QBC939, RBE Cholangiocarcinoma Downregulation Downregulation Not Reported nih.gov
KYSE 30, KYSE 450 Esophageal Squamous Cell Carcinoma Downregulation Downregulation Not Reported mdpi.com
HCC827GR Non-Small Cell Lung Cancer Downregulation Downregulation Not Reported jmb.or.kr

| U-87 MG | Glioblastoma | Downregulation | Downregulation | Downregulation | nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Deoxypodophyllotoxin (DPT)
Podophyllotoxin
Colchicine
Vinblastine
Paclitaxel
Etoposide (B1684455)
Teniposide
Combretastatin A-4
Nocodazole
Myoseverin
α-tubulin
β-tubulin
Cyclin B1
Cyclin-Dependent Kinase 1 (CDK1/Cdc2)
Cell division control protein 25 homolog C (Cdc25C)
p21
p27
p53
Ataxia-telangiectasia mutated (ATM) kinase
Checkpoint Kinase 2 (Chk2)
B-cell lymphoma-2 (Bcl-2)
Bcl-2 associated X protein (Bax)
P-glycoprotein
Breast cancer resistance protein (BCRP)
Multidrug resistance-associated protein 2 (MRP2)
Epidermal growth factor receptor (EGFR)
AKT
GSK-3β
ERK
Cytochrome c
PARP
Bcl-xL
Methotrexate
5-fluorouracil (B62378)
Doxorubicin (B1662922)
Cisplatin
Vincristine
Docetaxel
Ixabepilone
Cabazitaxel
Navelbine
Quercetin
Kaempferol
Superoxide dismutase (SOD)
Glutathione (GSH)

Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

Deoxypodophyllotoxin (DPT) has been shown to modulate the expression of cyclin-dependent kinase inhibitors (CKIs), which are crucial regulators of cell cycle progression. mdpi.com Specifically, studies have highlighted the upregulation of p21 and p27 proteins following treatment with DPT. mdpi.comresearchgate.net These proteins belong to the CIP/KIP family of CKIs and act as brakes in the cell cycle by inhibiting the activity of cyclin-CDK complexes. mdpi.com

In esophageal squamous cell carcinoma (ESCC) cells, treatment with DPT led to a dose-dependent increase in the expression of both p21 and p27. mdpi.comresearchgate.net This upregulation is a key mechanism behind the observed G2/M phase cell cycle arrest induced by DPT in these cells. mdpi.comresearchgate.net The increased levels of p21 and p27 suppress the activity of cyclin B/cdc2, a complex essential for the G2 to M phase transition, thereby halting cell cycle progression. mdpi.com Similarly, in oral squamous cell carcinoma (OSCC) cells, DPT treatment resulted in a marked, dose-dependent enhancement of p21 expression. jmb.or.kr Research has also indicated that DPT can dramatically induce the expression of p21 (also known as WAF1/CIP1). nih.gov

The table below summarizes the observed effects of deoxypodophyllotoxin on cyclin-dependent kinase inhibitors in different cell lines.

Cell LineEffect on p21Effect on p27Reference
Esophageal Squamous Carcinoma (KYSE 30 and KYSE 450)UpregulatedUpregulated mdpi.com
Oral Squamous Carcinoma (HSC2 and HSC3)UpregulatedNot Specified jmb.or.kr
Endothelial CellsUpregulatedNot Specified nih.gov

Apoptosis Induction Pathways

Deoxypodophyllotoxin is a potent inducer of apoptosis, or programmed cell death, through various interconnected pathways. Its ability to trigger apoptosis is a cornerstone of its anti-cancer properties. mdpi.comspandidos-publications.com

Activation of Intrinsic (Mitochondrial) Apoptotic Pathway

DPT primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This pathway is initiated by cellular stress and involves changes in the mitochondrial membrane. mdpi.com Treatment with DPT leads to a loss of mitochondrial membrane potential, a critical event that triggers the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comresearchgate.net This release is a point of no return for the cell, committing it to apoptosis. mdpi.com The released cytochrome c then interacts with other cytosolic proteins to form the apoptosome, which in turn activates the caspase cascade. mdpi.com

Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-xL, Mcl-1, Bim, Bak, Bad, Bik)

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim, Bik) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. mdpi.commdpi.com Deoxypodophyllotoxin modulates the expression of these proteins to favor apoptosis.

In colorectal cancer cells, DPT treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL. mdpi.comproquest.com This shift in the Bax/Bcl-xL ratio promotes the permeabilization of the mitochondrial outer membrane. mdpi.com Similarly, in cholangiocarcinoma cells, DPT treatment significantly increased the Bax/Bcl-2 ratio. spandidos-publications.com

Further studies in oral squamous cell carcinoma cells have shown that DPT treatment leads to increased expression of the pro-apoptotic proteins Bax, Bak, Bad, and Bik, while decreasing the expression of the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bim. jmb.or.krjmb.or.kr In gefitinib-resistant non-small cell lung cancer cells, DPT treatment resulted in a decrease in the expression of Bid, Bcl-xL, and Mcl-1, and an increase in the expression of Bad. jmb.or.kr

The following table summarizes the effects of deoxypodophyllotoxin on various Bcl-2 family proteins.

Cell LineUpregulated ProteinsDownregulated ProteinsReference
Colorectal Cancer (HT29, DLD1, Caco2)BaxBcl-xL mdpi.com
Cholangiocarcinoma (QBC939, RBE)BaxBcl-2 spandidos-publications.com
Oral Squamous Carcinoma (HSC2, HSC3)Bax, Bak, Bad, BikMcl-1, Bim jmb.or.krjmb.or.kr
Gefitinib-Resistant NSCLC (HCC827GR)BadBid, Bcl-xL, Mcl-1 jmb.or.kr
Prostate Cancer (PC-3, LNCaP)BaxBcl-2 oncotarget.com

Activation of Caspases (e.g., Caspase-3, Caspase-7, Caspase-8)

Caspases are a family of proteases that execute the process of apoptosis. mdpi.comnih.gov Deoxypodophyllotoxin has been shown to activate multiple caspases. mdpi.comjmb.or.kr The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, is a hallmark of DPT-induced apoptosis. mdpi.comnih.gov

In esophageal squamous cell carcinoma cells, DPT treatment leads to multi-caspase activation. mdpi.com Studies in cholangiocarcinoma cells have demonstrated the activation of caspase-3, caspase-8, and caspase-9. spandidos-publications.com In HeLa cells, DPT was found to activate caspases-3 and -7. nih.gov The activation of caspase-3, a key executioner caspase, has been observed across various cancer cell types, including colorectal, prostate, and gastric cancer, following DPT treatment. mdpi.comoncotarget.comnih.gov

Poly(ADP-ribose) Polymerase (PARP) Cleavage

A key substrate of activated caspase-3 and caspase-7 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Cleavage of PARP by these caspases is a well-established marker of apoptosis. nih.gov Treatment with deoxypodophyllotoxin consistently leads to the cleavage of PARP in various cancer cell lines. mdpi.commdpi.comjmb.or.krjmb.or.krnih.gov This cleavage event, resulting in an 89-kDa fragment, indicates the execution phase of apoptosis and is often observed in a dose- and time-dependent manner. jmb.or.krnih.gov

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. jmb.or.kroncotarget.com Deoxypodophyllotoxin has been shown to induce the generation of ROS, particularly from the mitochondria, which plays a significant role in its apoptotic effects. jmb.or.kroncotarget.comhud.ac.uk

In prostate cancer cells, DPT was found to significantly trigger mitochondrial ROS. oncotarget.com The production of these ROS is an important upstream event in DPT-induced apoptosis, as pretreatment with a ROS scavenger was shown to decrease apoptosis. oncotarget.com Similarly, in oral squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer cells, DPT enhanced the production of mitochondrial ROS, and the use of a ROS scavenger attenuated the DPT-induced cell death. jmb.or.krjmb.or.krhud.ac.uk These findings indicate that ROS generation is a critical mechanism through which deoxypodophyllotoxin initiates and mediates apoptosis in cancer cells. jmb.or.kroncotarget.com

Modulation of Cellular Signaling Cascades

Deoxypodophyllotoxin exerts its biological effects by intervening in several crucial intracellular signaling pathways. Research has demonstrated its ability to simultaneously inhibit pro-survival pathways while activating stress-response pathways, leading to outcomes such as the induction of apoptosis in cancer cells. The primary signaling cascades affected by this compound include the PI3K/AKT pathway, the p38 MAPK pathway, and the receptor tyrosine kinase pathways for both the Epidermal Growth Factor Receptor (EGFR) and the MET receptor.

Inhibition of PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Deoxypodophyllotoxin has been shown to effectively suppress this pro-survival pathway in various cancer cell models. koreascience.krjmb.or.kr

Table 1: Research Findings on Deoxypodophyllotoxin's Inhibition of the PI3K/AKT Pathway

Cell Line Cancer Type Key Findings Reference(s)
YD-10B, YD-38 Oral Squamous Cell Carcinoma DPT suppresses the PI3K/AKT signaling pathway, leading to apoptosis. Effects were reversed by AKT activator SC79. koreascience.krnih.gov
U87MG, U251 Human Glioblastoma DPT inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway. spandidos-publications.comspandidos-publications.comkoreascience.kr

Activation of p38 MAPK Signaling Pathway

In contrast to its inhibitory effect on the PI3K/AKT pathway, deoxypodophyllotoxin actively promotes the p38 mitogen-activated protein kinase (MAPK) signaling pathway. koreascience.krjmb.or.kr The p38 MAPK cascade is a stress-activated pathway that plays a crucial role in orchestrating cellular responses to inflammatory cytokines and environmental stress, often leading to apoptosis or cell cycle arrest.

In oral squamous cell carcinoma cells, DPT was found to induce apoptosis by concurrently suppressing PI3K/AKT signaling and activating the p38 MAPK pathway. koreascience.krnih.govjmb.or.kr This activation is characterized by a significant increase in the phosphorylation of p38 MAPK. researchgate.net The activated p38 MAPK then contributes to the regulation of apoptotic proteins, tipping the cellular balance towards programmed cell death. koreascience.krnih.gov Research in dendritic cells (DCs) also showed that DPT treatment leads to a marked increase in the phosphorylation of p38, indicating its role in immune cell maturation and response. semanticscholar.org

Table 2: Research Findings on Deoxypodophyllotoxin's Activation of the p38 MAPK Pathway

Cell Line Cell Type Key Findings Reference(s)
YD-10B, YD-38 Oral Squamous Cell Carcinoma DPT activates the p38 MAPK signaling pathway, contributing to the induction of apoptosis. koreascience.krnih.govjmb.or.kr

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, to promote cell growth and proliferation. Deoxypodophyllotoxin has been identified as a potent inhibitor of EGFR signaling. nih.govmdpi.comnih.govnih.gov

Experimental evidence has confirmed a direct physical interaction between deoxypodophyllotoxin and EGFR. mdpi.com Using DPT-conjugated sepharose beads in pull-down assays with lysates from esophageal squamous cell carcinoma (ESCC) and gefitinib-resistant non-small cell lung cancer (NSCLC) cells, researchers demonstrated that DPT directly binds to the EGFR protein. nih.govmdpi.comresearchgate.net Further investigation through ATP competition assays revealed that DPT interacts with the ATP-binding pocket of EGFR, acting as an ATP-competitive inhibitor. nih.govjmb.or.kr

By binding to the ATP pocket, deoxypodophyllotoxin effectively inhibits the intrinsic kinase activity of EGFR. nih.govmdpi.comresearchgate.net This suppression of EGFR kinase activity prevents the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades. nih.govmdpi.com

Consequently, the phosphorylation levels of key downstream signaling molecules are significantly reduced. In both ESCC and NSCLC cells, DPT treatment leads to a decrease in the phosphorylation of EGFR itself, as well as its downstream effectors, including AKT, Glycogen Synthase Kinase-3β (GSK-3β), and Extracellular signal-regulated kinase (ERK). mdpi.comnih.govjmb.or.kr The inhibition of GSK-3β occurs via the suppression of the upstream AKT kinase, as active AKT typically phosphorylates and inactivates GSK-3β. mdpi.comresearchgate.net Similarly, the reduction in phosphorylated ERK (p-ERK) is a direct consequence of inhibiting the upstream EGFR-mediated pathway. nih.govmdpi.com This widespread suppression of pro-proliferative signaling contributes significantly to the compound's biological effects. mdpi.com

Interestingly, while most studies point to an inhibition of ERK phosphorylation, one study in prostate cancer cells noted an increase in p-ERK levels following DPT treatment. nih.gov This was linked to the induction of autophagy as a potential protective mechanism against DPT-induced apoptosis, suggesting that the effect of DPT on the ERK pathway may be context-dependent. nih.gov

Table 3: Research Findings on Deoxypodophyllotoxin's Inhibition of EGFR and Downstream Signaling

Cell Line Cancer Type Key Findings Reference(s)
KYSE 30, KYSE 450 Esophageal Squamous Cell Carcinoma DPT directly binds to and inhibits EGFR kinase activity. mdpi.comnih.govresearchgate.net
Suppresses phosphorylation of downstream kinases AKT, GSK-3β, and ERK. mdpi.comnih.govresearchgate.net
HCC827GR Gefitinib-Resistant Non-Small Cell Lung Cancer DPT is an ATP-competitive inhibitor of EGFR, reducing its kinase activity. nih.govnih.govjmb.or.krkoreascience.kr
Direct Binding to EGFR

MET Receptor Tyrosine Kinase Inhibition

The MET receptor, also known as the hepatocyte growth factor receptor, is another critical receptor tyrosine kinase involved in cell growth, motility, and invasion. Its amplification is a known mechanism of resistance to EGFR inhibitors in cancers like NSCLC. nih.govresearchgate.net Deoxypodophyllotoxin has demonstrated the ability to simultaneously inhibit both EGFR and MET. nih.govnih.gov

Similar to its interaction with EGFR, DPT directly binds to the MET receptor. nih.gov This was confirmed through pull-down assays using lysates from gefitinib-resistant NSCLC cells. nih.govjmb.or.kr Molecular docking simulations and ATP competition assays have shown that DPT interacts with the ATP-binding site of MET, functioning as an ATP-competitive inhibitor. nih.govjmb.or.kr This binding effectively reduces the kinase activity of MET, leading to a decrease in its phosphorylation (p-MET) and the attenuation of its downstream signaling pathways. nih.govkoreascience.kr By dually targeting both EGFR and MET, deoxypodophyllotoxin presents a mechanism to potentially overcome certain forms of acquired resistance to targeted cancer therapies. nih.govkoreascience.kr

Table 4: Research Findings on Deoxypodophyllotoxin's Inhibition of the MET Receptor

Cell Line Cancer Type Key Findings Reference(s)
HCC827GR Gefitinib-Resistant Non-Small Cell Lung Cancer DPT directly binds to the MET receptor in an ATP-competitive manner. nih.govjmb.or.kr
DPT reduces MET kinase activity and suppresses the expression of p-MET. nih.govnih.govkoreascience.kr

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway Modulation

Deoxypodophyllotoxin, deoxy isomer, also known as deoxypodophyllotoxin (DPT), has been identified as a modulator of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway, a critical regulator in cellular adaptation to low oxygen (hypoxic) conditions. oriprobe.comsemanticscholar.org In many solid tumors, the expression of HIF-1α is consistently elevated, which in turn promotes the upregulation of glycolytic enzymes to support rapid cancer cell proliferation. oriprobe.com Research demonstrates that deoxypodophyllotoxin can inhibit the growth of cancer cells, such as in non-small cell lung cancer (NSCLC), by targeting this HIF-1α-mediated metabolic pathway. oriprobe.comsemanticscholar.org The compound functions as an anticancer agent by promoting the degradation of HIF-1α, thereby reducing glycolysis and hindering tumor progression. nih.gov While deoxypodophyllotoxin was observed to decrease the protein levels of HIF-1α, it did not affect its mRNA levels, pointing towards a post-transcriptional regulatory mechanism. oriprobe.com

The mechanism by which deoxypodophyllotoxin reduces HIF-1α protein levels involves the ubiquitin-proteasome system. oriprobe.com Specifically, studies have shown that deoxypodophyllotoxin facilitates the degradation of HIF-1α through the action of the E3 ubiquitin ligase Parkin. oriprobe.comweizmann.ac.iloatext.com Treatment with deoxypodophyllotoxin increases the physical interaction between Parkin and HIF-1α in cancer cells. oriprobe.com This enhanced association leads to the ubiquitination of the HIF-1α protein, tagging it for degradation by the proteasome. oriprobe.com This Parkin-mediated protein degradation is a key step in how deoxypodophyllotoxin inhibits the HIF-1α signaling pathway in cancer cells. oriprobe.comsemanticscholar.orgthieme-connect.com

Experimental findings in NSCLC cells demonstrated that treatment with deoxypodophyllotoxin resulted in decreased glucose consumption and lactate (B86563) production. oriprobe.comsemanticscholar.org Furthermore, in vivo studies using A549 xenografts in mice showed that administration of deoxypodophyllotoxin significantly reduced tumor volume and weight, which correlated with decreased mRNA levels of GLUT1, LDHA, and HK2 in the tumor tissue. oriprobe.com

Table 1: Effect of Deoxypodophyllotoxin on Glycolytic Gene Expression in NSCLC Cells

Gene TargetCell LineEffect of Deoxypodophyllotoxin TreatmentReference
GLUT1A549 & SK-MES-1Significantly decreased mRNA levels oriprobe.com
HK2A549 & SK-MES-1Significantly decreased mRNA levels oriprobe.com
LDHAA549 & SK-MES-1Significantly decreased mRNA levels oriprobe.com
Impact on HIF-1α Protein Degradation (e.g., via Parkin)

Activation of 5'-AMP-Activated Protein Kinase (AMPK)-Associated Pathways

Deoxypodophyllotoxin has been shown to activate 5'-AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. researchgate.netnih.gov AMPK acts as a metabolic switch, and its activation is increasingly recognized as a central regulatory event in the physiological development of tumor cells. researchgate.net In human umbilical vein endothelial cells (HUVECs), deoxypodophyllotoxin was found to promote cytoskeleton remodeling through the stimulation of AMPK. researchgate.net

The activation of AMPK by deoxypodophyllotoxin is mediated by the upstream kinase LKB1. researchgate.net Studies have demonstrated that in the presence of deoxypodophyllotoxin, the phosphorylation of both LKB1 and AMPK is induced. researchgate.net The knockdown of LKB1 using siRNA was shown to block the deoxypodophyllotoxin-mediated activation of AMPK, confirming that LKB1 is the upstream kinase responsible for this effect. researchgate.net This activation of the LKB1-AMPK signaling axis is a key part of the compound's mechanism of action, particularly in suppressing tumor vasculature. researchgate.net

Table 2: Research Findings on Deoxypodophyllotoxin's Molecular Mechanisms

Pathway/ProcessKey FindingExperimental ModelReference
HIF-1α DegradationPromotes Parkin-mediated ubiquitination and degradation of HIF-1α protein.Non-Small Cell Lung Cancer (NSCLC) cells oriprobe.com
GlycolysisDecreases glucose consumption, lactate production, and expression of GLUT1, HK2, LDHA.NSCLC cells (A549, SK-MES-1) and A549 xenografts oriprobe.com
AMPK ActivationInduces phosphorylation and activation of AMPK via the upstream kinase LKB1.Human Umbilical Vein Endothelial Cells (HUVECs) researchgate.net

Effects on Other Cancer-Related Pathways (e.g., Epithelial-Mesenchymal Transition (EMT))

Information regarding the direct effects of deoxypodophyllotoxin on the Epithelial-Mesenchymal Transition (EMT) pathway is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Impact of Stereochemical Configuration on Biological Activity

The specific spatial arrangement of atoms, or stereochemistry, within the deoxypodophyllotoxin (B190956) molecule is a critical determinant of its biological function. ontosight.ai The molecule possesses several chiral centers, leading to various possible stereoisomers. The naturally occurring and most active isomer is the (5R, 5aR, 8aR)-isomer. ontosight.ai

The configuration of the lactone ring (Ring C) is particularly crucial. Deoxypodophyllotoxin features a trans-fused lactone ring, a configuration that is considered important for its enhanced biological activity. nih.gov A comparison with its diastereomer, deoxypicropodophyllotoxin, which possesses a cis-fused lactone ring, reveals that the latter has significantly lower antifeedant and insecticidal activities, highlighting the importance of the trans configuration for potency. nih.gov

Furthermore, the stereochemistry at the C-4 position influences activity. Studies on related podophyllotoxin (B1678966) derivatives show that the orientation of substituents at this position is a key factor. nih.gov Trapping of the intermediate benzylic cation during synthesis preferentially occurs from the sterically less hindered β-side, leading to the more stable and active configuration. cdnsciencepub.com While the configuration at C-4 is important, it is considered less critical than other stereochemical aspects for certain activities. nih.gov

Table 1: Impact of Stereoisomerism on Biological Activity

Compound Key Stereochemical Feature Relative Biological Activity Reference(s)
Deoxypodophyllotoxin Trans-fused lactone ring (C/D rings) High nih.gov
Deoxypicropodophyllotoxin Cis-fused lactone ring (C/D rings) Low nih.gov
Epipodophyllotoxin (B191179) Epimerization at C-7 Less potent tubulin depolymerization inhibitor, increased DNA-Topo II inhibition nih.gov

Role of Specific Structural Moieties and Substituents

The C-4 position on Ring C has been a primary focus for structural modification to enhance biological activity and develop new therapeutic agents. nih.gov SAR studies indicate that this position is tolerant of a variety of substituents, and modifications here can significantly modulate the compound's potency and even its mechanism of action. nih.govmdpi.com

Introducing bulky groups at the C-4 position has been shown to enhance cytotoxic activities. mdpi.com For instance, the introduction of amino, azido, and various amido groups has yielded derivatives with potent activity. nih.gov Specifically, 4-amino-4-deoxypodophyllotoxin and 4-azido-4-deoxypodophyllotoxin have demonstrated high inhibitory effects on the in vitro growth of cancer cells. nih.gov Furthermore, the substitution of the carbon at position 4 with a nitrogen atom, creating 4-aza-deoxypodophyllotoxin, resulted in a compound with antitumor activity equivalent to that of natural podophyllotoxin. nih.gov

For derivatives that act as topoisomerase II inhibitors, a substituent at the 4β-position is considered essential for anticancer activity. dovepress.comresearchgate.net This has led to the development of numerous analogues, including those with 4β-alkyl, 4β-amidomethyl, and 4β-aminoethyl groups, which have shown significant cytotoxicity. nih.gov

Table 2: Effect of C-4 Substituents on Activity

C-4 Substituent Resulting Compound Class Impact on Biological Activity Reference(s)
Hydrogen (H) Deoxypodophyllotoxin Potent tubulin polymerization inhibitor nih.gov
Amino group (-NH2) 4-Amino-4-deoxypodophyllotoxin High cytotoxic activity nih.gov
Azido group (-N3) 4-Azido-4-deoxypodophyllotoxin High cytotoxic activity nih.gov
Nitrogen (in-ring) 4-Aza-deoxypodophyllotoxin Maintained potent antitumor activity nih.gov
Various bulky groups C-4 substituted derivatives Enhanced cytotoxic activities mdpi.com

The functionality at the C-7 position on Ring D also plays a role in the biological profile of these lignans (B1203133). In the parent compound, podophyllotoxin, a hydroxyl group is present at this position. The absence of this hydroxyl group, as in deoxypodophyllotoxin, does not lead to a significant loss of antitumor activity, because deoxypodophyllotoxin retains its ability to bind to tubulin and inhibit its polymerization. nih.gov

However, the stereochemistry at C-7 is significant. Epimerization of the hydroxyl group at C-7 gives rise to epipodophyllotoxin, which is less potent as an inhibitor of tubulin depolymerization but shows increased activity as an inhibitor of DNA topoisomerase II. nih.gov This highlights how a change at a single position can shift the primary mechanism of action. The C-7 position is also a key site for the attachment of various heterocyclic substituents to create hybrid molecules with novel properties. chim.it

The steric properties of substituents at the C-12 position of Ring D have a demonstrable effect on the molecule's ability to inhibit microtubule assembly. Research has shown an inverse correlation between the size of the substituent at this position and the inhibitory activity. nih.gov As the size of the substituent increases, indexed by its van der Waals radii, the biological activity tends to decrease. This suggests that the C and D rings of the deoxypodophyllotoxin scaffold are directly involved in the interaction with its binding site on tubulin, and that steric hindrance at position C-12 can impede this interaction. nih.gov

The methylenedioxy group attached to Ring A at the C-6 and C-7 positions is a critical structural feature for the biological activity of deoxypodophyllotoxin. SAR studies have consistently shown that an intact 6,7-methylenedioxy group is necessary for the inhibition of both tubulin polymerization and DNA topoisomerase II. researchgate.netresearchgate.net

The significance of this group is further supported by enzymatic synthesis studies. It was observed that replacing the 1,2-methylenedioxy bridge with a 1,2-dimethoxy motif led to a several-fold reduction in reaction conversion, indicating that the rigid, planar methylenedioxy ring is favored for optimal activity. nih.gov Maintaining this intact ring system is believed to contribute to enhanced activity by providing a specific conformation required for binding to biological targets. researchgate.net

The phenolic hydroxyl group at the C-4' position of the pendant E ring is another crucial element for the biological activity of deoxypodophyllotoxin derivatives, particularly for their action as DNA topoisomerase II inhibitors. researchgate.netresearchgate.net A free hydroxyl group at this position is considered essential for this inhibitory activity, which in turn contributes to high cytotoxicity. researchgate.netresearchgate.net

Importance of the 6,7-Methylenedioxy Group

Correlation Between Structural Features and Mechanism of Action Selectivity (e.g., Microtubule vs. Topoisomerase II Inhibition)

The parent compound, podophyllotoxin, exerts its cytotoxic effects by inhibiting the polymerization of tubulin, which disrupts microtubule formation and arrests cell division in metaphase. nih.govtandfonline.commdpi.com Deoxypodophyllotoxin, which lacks the C-4 hydroxyl group, largely retains this mechanism of action, functioning as a tubulin polymerization inhibitor that leads to cell cycle arrest in the G2/M phase. nih.govrsc.org However, specific modifications, particularly at the C-4 position of ring C and the C-4' position of the pendant E-ring, can dramatically switch the compound's selectivity towards topoisomerase II inhibition. nih.govfrontiersin.org

The key structural determinants for this mechanistic switch are:

Stereochemistry and Substitution at C-4 (Ring C): This position is a critical modulator of bioactivity. The conversion of tubulin inhibitors into topoisomerase II inhibitors is heavily influenced by the nature and orientation of the substituent at C-4.

Configuration: The stereochemistry at C-4 is paramount. Derivatives with a substituent in the beta (β) configuration, such as the epipodophyllotoxin series, exhibit significantly greater inhibitory activity against DNA topoisomerase II and correspondingly lower activity against tubulin polymerization compared to their counterparts with an alpha (α) configuration. nih.gov

Bulky Substituents: The introduction of a bulky glycosidic moiety at the C-4β position, as seen in the clinically used drugs etoposide (B1684455) and teniposide, is a hallmark feature of potent topoisomerase II inhibitors derived from the podophyllotoxin scaffold. nih.govtandfonline.compharmacophorejournal.com This modification prevents the molecule from effectively binding to tubulin but enables it to form a stable ternary complex with topoisomerase II and DNA, leading to DNA strand breaks. nih.govfrontiersin.org

Substitution at the C-4' Position (E-Ring): The trimethoxyphenyl E-ring is also a crucial element for determining the mechanism of action.

4'-Demethylation: The removal of the methyl group at the 4'-position to yield a free hydroxyl group is a critical modification found in most potent topoisomerase II-targeting analogues, including etoposide and teniposide. nih.govtandfonline.comnih.gov This phenolic hydroxyl group is believed to be essential for topoisomerase II inhibition.

Metabolic Activation: It is proposed that the 4'-hydroxyl group facilitates metabolic activation of the E-ring to an ortho-quinone derivative. researchgate.net This reactive quinone is thought to be the active species that poisons the topoisomerase II enzyme. researchgate.net Studies with aza-analogues have also shown that an oxidized E-ring is an essential motif for topoisomerase II inhibition. researchgate.netmdpi.com

In contrast, compounds that retain the core deoxypodophyllotoxin structure or feature simpler modifications at C-4, such as small ester groups, generally maintain their activity as microtubule destabilizers. tandfonline.comrsc.org For example, 4'-demethyldeoxypodophyllotoxin (B121358) (DDPT), which possesses the key 4'-hydroxyl but lacks the C-4 glycosidic substituent, still functions primarily as a tubulin inhibitor. rsc.org This underscores the cooperative effect of modifications at both the C-4 and C-4' positions in dictating the switch in mechanism.

Table 1: Structure-Activity Relationship for Mechanism Selectivity
Compound/SeriesKey Structural Feature(s)Primary Mechanism of ActionReference(s)
Deoxypodophyllotoxin (DPT)Lacks C-4 hydroxyl groupTubulin Inhibition nih.govrsc.org
Etoposide / TeniposideC-4β glycosidic linkage, 4'-demethylation (hydroxyl group)Topoisomerase II Inhibition nih.govmdpi.comfrontiersin.orgpharmacophorejournal.com
Epipodophyllotoxins (general)Substituent in C-4β configurationFavors Topoisomerase II Inhibition nih.gov
Podophyllotoxins (general)Substituent in C-4α configurationFavors Tubulin Inhibition nih.gov
4'-Demethyldeoxypodophyllotoxin (DDPT)4'-demethylation (hydroxyl group), no C-4 substituentTubulin Inhibition rsc.org
GL-331Nitrogen-containing (aza-podophyllotoxin), 4'-demethylationTopoisomerase II Inhibition mdpi.comnih.govnih.gov

Rational Design Principles for Modifying Bioactivity and Selectivity

The extensive SAR studies on the podophyllotoxin family have established clear principles for the rational design of new analogues with tailored bioactivity and enhanced selectivity. The goal is to optimize the therapeutic index by maximizing potency against the desired molecular target while minimizing off-target effects.

Principles for Designing Topoisomerase II Inhibitors:

Introduce a C-4β Substituent: To shift the mechanism away from tubulin binding, a bulky substituent should be installed at the C-4 position. The stereochemistry must be controlled to achieve the β-orientation (epipodophyllotoxin configuration), which is crucial for topoisomerase II activity. nih.gov Non-saccharide moieties can also be used in place of the sugar chain to potentially overcome drug resistance. mdpi.com

Incorporate a 4'-Phenolic Hydroxyl Group: Demethylation of the E-ring at the 4'-position is a critical design element. This free hydroxyl group is a prerequisite for potent topoisomerase II inhibition, likely by enabling the metabolic formation of a reactive quinone species that traps the enzyme-DNA complex. nih.govresearchgate.net

Utilize Bioisosterism (e.g., Aza-analogues): Replacing carbon atoms with heteroatoms, such as nitrogen, in the core scaffold is a viable strategy. mdpi.com This has led to potent topoisomerase II inhibitors like GL-331, which demonstrate that the fundamental tetracyclic lignan (B3055560) structure can be modified to improve properties like cytotoxic activity and the ability to reverse multidrug resistance. mdpi.com

Principles for Designing Potent Tubulin Inhibitors:

Preserve the Core Lignan Structure: The fundamental deoxypodophyllotoxin scaffold is a potent inhibitor of tubulin polymerization. nih.govrsc.org Design strategies often focus on fine-tuning this activity rather than switching the mechanism.

Modify the E-Ring: Modifications to the E-ring, other than 4'-demethylation, can be explored to enhance tubulin inhibition. For example, creating hybrids that attach other bioactive molecules to this ring can modulate potency.

Explore C-4 Modifications that Retain Tubulin Binding: While bulky glycosidic groups at C-4 abolish tubulin binding, other smaller or structurally different substituents can be tolerated. Systematic evaluation of C-4 esters, for example, has been used to probe the relationship between steric bulk and cytotoxicity while retaining the tubulin inhibition mechanism. tandfonline.com

Create Fused Heterocyclic Analogues: Inspired by a complexity-to-diversity strategy, novel N-heterocyclic-fused deoxypodophyllotoxin analogues have been designed. These compounds maintain the colchicine-site binding on tubulin and exhibit potent antiproliferative activity, demonstrating that fusing new ring systems to the core structure is a promising design principle. nih.gov

Table 2: Rational Design Principles for Selectivity
TargetDesign PrincipleRationale / Key ExampleReference(s)
Topoisomerase IIInstall bulky C-4β substituentSwitches binding preference from tubulin to Topo II. (e.g., glycoside in Etoposide) nih.govnih.gov
Topoisomerase IIEnsure 4'-demethylation (free -OH) on E-ringEssential for activity, likely facilitates metabolic activation to a reactive quinone. (e.g., Etoposide, GL-331) tandfonline.comresearchgate.net
Topoisomerase IIIntroduce nitrogen into the scaffold (Aza-analogues)Bioisosteric replacement can lead to potent and selective inhibitors. (e.g., GL-331) mdpi.com
TubulinRetain deoxypodophyllotoxin coreThe unsubstituted core is a potent tubulin inhibitor. (e.g., DPT, DDPT) nih.govrsc.org
TubulinSystematically modify C-4 with non-glycosidic groupsTo enhance potency or properties while maintaining the tubulin inhibition mechanism. (e.g., C-4 esters) tandfonline.com
TubulinFuse N-heterocycles to the scaffoldCreates novel analogues with potent tubulin polymerization inhibition. (e.g., Compound C3) nih.gov

Preclinical Efficacy Research in Cellular and Organismal Models

In Vitro Cell Line Studies

Anti-Proliferative and Cytotoxic Effects Across Diverse Cancer Cell Lines

Deoxypodophyllotoxin (B190956) has demonstrated potent growth-inhibitory action in a wide array of human cancer cell lines, with IC50 values often in the nanomolar range. nih.gov Its cytotoxic effects are frequently attributed to its ability to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. medchemexpress.comfrontiersin.org

In the context of non-small cell lung cancer (NSCLC), deoxypodophyllotoxin has shown significant anti-tumor activity. nih.govfrontiersin.org Studies have revealed that DPT can inhibit the proliferation of NSCLC cells in a time- and dose-dependent manner. nih.govfrontiersin.org For instance, one study reported that DPT triggers necroptosis in NCI-H460 human NSCLC cells. nih.gov Another study on A549 human lung cancer cells demonstrated that a deoxypodophyllotoxin derivative, LJ12, reduced cell viability more effectively than the established drug etoposide (B1684455). spandidos-publications.com

A critical area of research has been the efficacy of deoxypodophyllotoxin in overcoming drug resistance. In gefitinib-resistant NSCLC cells (HCC827GR), which exhibit MET amplification, deoxypodophyllotoxin has been shown to inhibit cell growth and induce apoptosis by targeting both the epidermal growth factor receptor (EGFR) and MET signaling pathways. koreascience.krnih.gov Treatment with DPT led to a significant dose- and time-dependent decrease in the viability of these resistant cells. nih.gov Specifically, at concentrations of 6 and 8 nM, DPT induced G2/M phase cell cycle arrest and increased the sub-G1 population, indicative of apoptosis. nih.gov

Cell LineCancer TypeKey Findings
NCI-H460Non-Small Cell Lung CancerDeoxypodophyllotoxin triggers necroptosis. nih.gov
A549Non-Small Cell Lung CancerA DPT derivative (LJ12) showed superior antitumor activity compared to etoposide. spandidos-publications.com
HCC827GRGefitinib-Resistant NSCLCDPT overcomes resistance by inhibiting EGFR and MET, inducing G2/M arrest and apoptosis. koreascience.krnih.gov

Deoxypodophyllotoxin has demonstrated potent anti-cancer effects against various gastrointestinal malignancies. nih.govboehringer-ingelheim.comfrontiersin.org In colorectal cancer (CRC) cell lines such as HT29, DLD1, and Caco2, DPT has been shown to inhibit proliferation and induce apoptosis. nih.gov It exerts its cytotoxic effects by destabilizing microtubules, leading to mitotic arrest and activation of the mitochondrial apoptotic pathway. nih.gov In fact, DPT displayed stronger cytotoxic effects in these CRC cell lines compared to podophyllotoxin (B1678966) and picropodophyllotoxin. nih.gov

Studies on gastric cancer have also yielded promising results. In SGC-7901 gastric cancer cells, deoxypodophyllotoxin was found to inhibit cell proliferation and induce G2/M cell cycle arrest, leading to apoptosis. chemfaces.comebi.ac.uk Research has also indicated that deoxypodophyllotoxin inhibits the growth of cholangiocarcinoma cells. nih.govjmb.or.kr Furthermore, its potential has been explored in esophageal squamous cell carcinoma, with studies showing that related compounds can inhibit cancer cell proliferation. frontiersin.orgresearchgate.net

Cell LineCancer TypeKey Findings
HT29, DLD1, Caco2Colorectal CancerDPT inhibits proliferation and induces apoptosis via microtubule destabilization and mitochondrial pathway activation. nih.gov
SGC-7901Gastric CancerDPT inhibits proliferation and induces G2/M arrest and apoptosis. chemfaces.comebi.ac.uk
Not SpecifiedCholangiocarcinomaDPT has been reported to inhibit cell growth. nih.govjmb.or.kr

The efficacy of deoxypodophyllotoxin has been investigated in aggressive brain tumors like glioblastoma (GBM). spandidos-publications.comwilddata.cn In human glioblastoma cell lines U-87 MG and SF126, DPT has been shown to possess potent in vitro cytotoxic activity. nih.gov It induces cell cycle arrest at the G2/M phase in a dose- and time-dependent manner, ultimately leading to apoptosis through caspase-dependent pathways. nih.govchemfaces.com In U-87 MG cells, DPT was found to decrease the expression of key cell cycle proteins, while in SF126 cells, it halted the cell cycle at the M phase without down-regulating the same proteins. nih.govchemfaces.com Another study demonstrated that DPT can trigger parthanatos, a form of programmed cell death, in glioma cells. ebi.ac.ukwilddata.cn

Cell LineCancer TypeKey Findings
U-87 MG, SF126GlioblastomaDPT exhibits potent cytotoxicity, induces G2/M arrest, and caspase-dependent apoptosis. nih.govchemfaces.com
Glioma cell linesGlioblastomaDPT can induce parthanatos. ebi.ac.ukwilddata.cn

The anti-cancer properties of deoxypodophyllotoxin extend to a variety of other malignancies. In breast cancer cell lines, including MCF-7 and MDA-MB-231, deoxypodophyllotoxin and its derivatives have been shown to induce apoptosis. researchgate.netnih.gov Studies have also indicated its potential in inhibiting the growth of prostate cancer cells. nih.gov

Furthermore, research has demonstrated the inhibitory effects of deoxypodophyllotoxin on osteosarcoma cell growth. jmb.or.krdergipark.org.tr In leukemia cell lines, related compounds have shown efficacy, suggesting a broader application for this class of molecules in hematological malignancies. dergipark.org.trnih.gov

Cell LineCancer TypeKey Findings
MCF-7, MDA-MB-231Breast CancerDPT and its derivatives induce apoptosis. researchgate.netnih.gov
Not SpecifiedProstate CancerDPT inhibits cell growth. nih.gov
Not SpecifiedOsteosarcomaDPT inhibits cell growth. jmb.or.kr
Central Nervous System Cancer Cell Lines (e.g., Glioblastoma)

Application of Cell-Based Assays

A variety of cell-based assays are instrumental in elucidating the preclinical efficacy of deoxypodophyllotoxin. oncodesign-services.commdbneuro.com These assays provide a biologically relevant platform to study the compound's effects in a context that mimics physiological conditions. oncodesign-services.com

To assess the anti-proliferative and cytotoxic effects, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Cell Counting Kit-8 (CCK-8) assay are commonly employed. nih.govjmb.or.krdergipark.org.tr These colorimetric assays measure cell viability and metabolic activity, providing a quantitative measure of the compound's ability to inhibit cell growth.

Flow cytometry is a powerful tool used to analyze the cell cycle and detect apoptosis. nih.govjmb.or.krkoreascience.kr By staining cells with fluorescent dyes that bind to DNA, researchers can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells. nih.gov Annexin V/propidium (B1200493) iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. researchgate.netnih.gov

To investigate the mechanism of cell death, various assays are utilized. Caspase activity assays, which can be colorimetric or fluorescence-based, measure the activity of caspases, key enzymes in the apoptotic cascade. nih.govnih.gov Western blotting is another crucial technique used to detect the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, PARP). nih.govchemfaces.com

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

The cytotoxic and antiproliferative effects of deoxypodophyllotoxin (DPT) have been extensively evaluated across a range of cancer cell lines using various cell viability assays, most notably the MTT and CCK-8 assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

In a study on colorectal cancer (CRC) cells, DPT demonstrated significant cytotoxic effects. mdpi.comnih.gov The MTT assay revealed that DPT at concentrations from 10 to 50 nM effectively inhibited the viability of HT29, DLD1, and Caco2 CRC cell lines after 48 hours of treatment. nih.gov Similarly, another study investigating gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR) found that DPT significantly decreased cell viability in a dose- and time-dependent manner. nih.gov The viability rates of HCC827GR cells after 24 hours of treatment with DPT at varying concentrations were significantly reduced. nih.gov

The CCK-8 assay has also been employed to confirm the antiproliferative activity of DPT. In studies on oral squamous cell carcinoma (OSCC) cells (HSC2 and HSC3), DPT was shown to reduce cell viability in a time- and dose-dependent fashion. jmb.or.kr The IC50 values, the concentration of a drug that inhibits a biological process by 50%, were determined for these cell lines, highlighting the potent effect of DPT. nih.gov

The antiproliferative effects of DPT are not limited to cancer cells. However, studies have shown that DPT exhibits potent cytotoxicity against various human cancer cell lines while showing less cytotoxicity against normal cell lines, suggesting a degree of selectivity. nih.gov

Table 1: Effect of Deoxypodophyllotoxin on Cancer Cell Viability

Cell LineAssayConcentrationDuration (h)EffectReference
HT29, DLD1, Caco2 (Colorectal Cancer)MTT10-50 nM48Significant inhibition of cell viability nih.gov
HCC827GR (Gefitinib-Resistant NSCLC)MTT4, 6, 8 nM24, 48Dose- and time-dependent decrease in cell viability nih.gov
QBC939, RBE (Cholangiocarcinoma)MTTN/A24, 48, 72Dose- and time-dependent inhibition of viability nih.gov
HSC2, HSC3 (Oral Squamous Cell Carcinoma)MTT1.5, 3, 6, 12 nM24, 48Dose- and time-dependent reduction in cell viability jmb.or.kr
Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and to quantify apoptosis (programmed cell death) in cell populations treated with potential therapeutic agents. Numerous studies have utilized flow cytometry to elucidate the mechanisms by which deoxypodophyllotoxin (DPT) exerts its anticancer effects.

A consistent finding across multiple cancer cell types is that DPT induces cell cycle arrest, most commonly at the G2/M phase. mdpi.comnih.govnih.gov In colorectal cancer (CRC) cells (Caco2 and DLD1), treatment with DPT led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. mdpi.com Similar G2/M phase arrest has been observed in human cholangiocarcinoma cells (QBC939 and RBE) and HeLa cells following DPT treatment. nih.govnih.gov In contrast, a study on glioblastoma (GBM) cells reported that DPT induced cell cycle arrest at the G1/S phase. spandidos-publications.com

In addition to cell cycle arrest, flow cytometry analysis using Annexin V and propidium iodide (PI) staining has consistently demonstrated that DPT is a potent inducer of apoptosis. mdpi.comnih.govnih.gov In CRC cells, DPT treatment significantly increased the percentage of both early and late apoptotic cells. mdpi.com Similarly, in gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR), DPT dose-dependently increased the apoptotic cell population. nih.gov The rate of total apoptosis in these cells increased from 3.36% in the control group to 44.86% after treatment with 8 nM of DPT for 48 hours. nih.gov Studies on human cholangiocarcinoma and oral squamous cell carcinoma cells have also confirmed the pro-apoptotic effects of DPT through flow cytometry. jmb.or.krnih.gov

Table 2: Effect of Deoxypodophyllotoxin on Cell Cycle and Apoptosis

Cell LineMethodConcentrationDuration (h)EffectReference
Caco2, DLD1 (Colorectal Cancer)Flow Cytometry (Cell Cycle)1.25-25 nM24, 48G2/M phase arrest mdpi.com
HT29, DLD1, Caco2 (Colorectal Cancer)Flow Cytometry (Apoptosis)25-50 nM48Increased early and late apoptotic cells mdpi.com
HCC827GR (Gefitinib-Resistant NSCLC)Flow Cytometry (Apoptosis)6, 8 nM48Dose-dependent increase in apoptosis nih.gov
QBC939, RBE (Cholangiocarcinoma)Flow Cytometry (Cell Cycle)N/A24G2/M phase arrest nih.gov
QBC939, RBE (Cholangiocarcinoma)Flow Cytometry (Apoptosis)N/A48Dose-dependent induction of apoptosis nih.gov
U87 (Glioblastoma)Flow Cytometry (Cell Cycle)N/A24G1/S phase arrest spandidos-publications.com
Colony Formation Assays

Colony formation assays, including clonogenic and soft-agar assays, are in vitro methods used to assess the ability of a single cell to undergo unlimited division and form a colony, a key characteristic of cancer cells. Deoxypodophyllotoxin (DPT) has been shown to effectively inhibit the colony-forming ability of various cancer cell lines.

In studies on colorectal cancer (CRC) cells (HT29, DLD1, and Caco2), both clonogenic and soft-agar colony-formation assays demonstrated that DPT significantly inhibited the ability of these cells to form colonies. nih.gov Similarly, in gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR), DPT drastically inhibited clonogenic activity compared to the control. jmb.or.kr The suppression rates of anchorage-independent colony formation in response to DPT treatment were significant, with higher concentrations of DPT further inhibiting growth. jmb.or.kr These findings indicate that DPT can effectively suppress the long-term proliferative capacity and anchorage-independent growth of cancer cells, which are crucial for tumor initiation and progression.

Table 3: Effect of Deoxypodophyllotoxin on Colony Formation

Cell LineAssay TypeConcentrationEffectReference
HT29, DLD1, Caco2 (Colorectal Cancer)Clonogenic AssaySub-lethal concentrationsSignificant inhibition of colony number nih.gov
HT29, DLD1, Caco2 (Colorectal Cancer)Soft-Agar Colony-Formation AssaySub-lethal concentrationsSignificant reduction in percent colony area nih.gov
HCC827GR (Gefitinib-Resistant NSCLC)Clonogenic Assay4, 6, 8 nMDrastic inhibition of clonogenic activity jmb.or.kr
HCC827GR (Gefitinib-Resistant NSCLC)Soft Agar Assay4, 6, 8 nMMarked reduction in the number of cell colonies jmb.or.kr
Tubulin Polymerization Assays

Deoxypodophyllotoxin (DPT) is known to target the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and transport. Tubulin polymerization assays are performed in vitro to directly measure the effect of compounds on the assembly of tubulin into microtubules.

Research has shown that DPT is a potent inhibitor of tubulin polymerization. mdpi.comcaymanchem.com In a cell-free assay, DPT was found to inhibit tubulin polymerization at a concentration as low as 50 nM. mdpi.comcaymanchem.com This effect is similar to that of other known microtubule destabilizers like vinblastine (B1199706) and podophyllotoxin. mdpi.com The inhibition of tubulin polymerization by DPT disrupts the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This disruption leads to the observed G2/M cell cycle arrest and subsequent apoptosis in cancer cells. mdpi.com The ability of DPT to interfere with microtubule dynamics is a key mechanism underlying its anticancer activity. mdpi.comnih.govresearchgate.net

Table 4: Effect of Deoxypodophyllotoxin on Tubulin Polymerization

Assay TypeConcentrationEffectReference
In vitro tubulin polymerization assay50 nMInhibition of tubulin polymerization mdpi.comcaymanchem.com

In Vivo Animal Model Investigations

Xenograft Mouse Models for Tumor Growth Suppression Evaluation

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research, allowing for the evaluation of potential anticancer agents in a living organism. Deoxypodophyllotoxin (DPT) has demonstrated significant tumor growth suppression in various xenograft models.

In a xenograft model using CT26 murine colorectal carcinoma cells, intraperitoneal administration of DPT (70 µg/kg) every two days for approximately two weeks resulted in a significant reduction in both tumor size and tumor weight compared to the control group. mdpi.com Another study utilizing an A549 non-small cell lung cancer (NSCLC) xenograft model in nude mice showed that DPT at doses of 10 mg/kg and 20 mg/kg significantly reduced xenograft volumes and weights. frontiersin.orgfrontiersin.org

Furthermore, the antitumor effect of DPT has been demonstrated in a human breast cancer xenograft model using MDA-MB-231 cells. nih.govresearchgate.net Intravenous administration of a DPT formulation significantly inhibited the growth of these xenografts in BALB/c nude mice. nih.gov These in vivo findings corroborate the in vitro results and highlight the potential of DPT as a therapeutic agent for various cancers.

Table 5: In Vivo Efficacy of Deoxypodophyllotoxin in Xenograft Models

Cancer TypeCell LineMouse ModelEffect on Tumor GrowthReference
Colorectal CancerCT26BALB/cSignificant decrease in tumor size and weight mdpi.com
Non-Small Cell Lung CancerA549Nude miceSignificant reduction in xenograft volume and weight frontiersin.orgfrontiersin.org
Breast CancerMDA-MB-231BALB/c nude miceSignificant inhibition of xenograft growth nih.govresearchgate.net

Assessment of Tumorigenesis and Angiogenesis Markers (e.g., Microvessel Density)

In addition to directly inhibiting tumor growth, deoxypodophyllotoxin (DPT) has been shown to affect processes crucial for tumor development and progression, such as tumorigenesis and angiogenesis (the formation of new blood vessels).

In the A549 non-small cell lung cancer (NSCLC) xenograft model, DPT treatment not only reduced tumor size but also decreased the mRNA levels of genes involved in glycolysis, a metabolic pathway often upregulated in cancer cells. frontiersin.orgfrontiersin.org Specifically, DPT reduced the expression of GLUT1, LDHA, and HK2, which are target genes of the hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor metabolism and angiogenesis. frontiersin.org

Furthermore, DPT has been shown to possess both anti-angiogenic and vascular-disrupting effects. nih.gov In vitro studies have demonstrated that DPT can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.gov It also inhibited angiogenesis in rat aortic ring and chick chorioallantoic membrane assays. nih.gov The anti-angiogenic effect at non-cytotoxic concentrations is thought to be mediated by the induction of cytoskeleton reorganization in endothelial cells. nih.gov At higher concentrations, DPT induces cell cycle arrest in endothelial cells, contributing to its anti-proliferative and anti-angiogenic activity. nih.gov These findings suggest that DPT can combat tumor growth not only by directly killing cancer cells but also by cutting off their blood supply.

Advanced Analytical and Computational Methodologies in Research

Analytical Techniques for Compound Characterization and Biological Assessment

A variety of analytical techniques are indispensable for the detailed study of deoxypodophyllotoxin (B190956), from its identification and quantification to the elucidation of its biological mechanisms of action.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the separation, identification, and quantification of deoxypodophyllotoxin and its metabolites in biological matrices. frontiersin.orgnih.gov This powerful analytical tool is essential for pharmacokinetic studies and for understanding the metabolic fate of the compound within an organism. nih.gov

A validated LC-MS/MS method has been successfully used to determine the concentration of deoxypodophyllotoxin in rat plasma. nih.gov This method demonstrated good linearity over a range of concentrations and was applied to a pharmacokinetic study of the compound in rats. nih.gov In another application, LC-MS was used to study the pharmacokinetics of deoxypodophyllotoxin and its metabolites in mice with non-small cell lung cancer, revealing its distribution in plasma, tumor, and other tissues. researchgate.net Furthermore, LC-ESI-MS/MS analysis has been used to confirm the presence of deoxypodophyllotoxin in extracts from plant sources like Anthriscus sylvestris. thieme-connect.com

The general workflow for LC-MS analysis of deoxypodophyllotoxin involves:

StepDescription
Sample Preparation Extraction of deoxypodophyllotoxin and its metabolites from biological samples such as plasma or tissue homogenates.
Chromatographic Separation The extract is injected into a liquid chromatograph, where the compounds are separated on a column.
Mass Spectrometric Detection The separated compounds are ionized and their mass-to-charge ratios are measured by a mass spectrometer.
Data Analysis The resulting data is used to identify and quantify the compounds of interest.

Western Blot Analysis for Protein Expression and Modification Studies

Western blot analysis is a key technique for investigating the effects of deoxypodophyllotoxin on the expression and modification of specific proteins within cells. This method provides critical insights into the molecular pathways modulated by the compound.

Research has extensively used Western blotting to elucidate the mechanisms behind deoxypodophyllotoxin-induced apoptosis and cell cycle arrest. For instance, studies have shown that deoxypodophyllotoxin treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. mdpi.comspandidos-publications.com It also induces the cleavage of caspases, including caspase-3, -8, and -9, which are central to the apoptotic process. spandidos-publications.comjmb.or.krresearchgate.net Furthermore, Western blot analyses have revealed that deoxypodophyllotoxin can downregulate the expression of cell cycle regulatory proteins like Cyclin B1 and CDK1, leading to G2/M phase arrest. spandidos-publications.com The technique has also been employed to show the compound's impact on signaling pathways, such as the PI3K/AKT and p38 MAPK pathways. jmb.or.krnih.gov

Real-Time Quantitative Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Real-Time Quantitative Polymerase Chain Reaction (qRT-PCR) is a highly sensitive method for quantifying gene expression at the mRNA level. nih.gov This technique is crucial for understanding how deoxypodophyllotoxin influences cellular functions by altering the transcription of specific genes. researchgate.netmdpi.comd-nb.info

In the context of deoxypodophyllotoxin research, qRT-PCR can be used to measure changes in the expression of genes involved in apoptosis, cell cycle regulation, and inflammatory responses. For example, it can quantify the mRNA levels of genes encoding for pro- and anti-apoptotic proteins, cyclins, and cytokines. This data complements findings from Western blot analyses by providing information on the transcriptional regulation that precedes changes in protein levels. While specific qRT-PCR data for deoxypodophyllotoxin is not detailed in the provided search results, the principles of the technique are well-established for gene expression analysis. nih.govmdpi.comd-nb.infoanimbiosci.org

The following table outlines the typical steps involved in a qRT-PCR experiment:

StepDescription
RNA Extraction Isolation of total RNA from control and deoxypodophyllotoxin-treated cells.
Reverse Transcription Synthesis of complementary DNA (cDNA) from the extracted RNA.
PCR Amplification Amplification of the target cDNA using specific primers in the presence of a fluorescent dye.
Data Analysis Quantification of the initial amount of target mRNA based on the fluorescence signal.

DNA Damage Detection Methods (e.g., Comet Assay, DNA Binding Studies)

To evaluate the genotoxic potential of deoxypodophyllotoxin and its interactions with DNA, researchers employ methods like the Comet Assay and DNA binding studies. The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. nih.govresearchgate.netmdpi.com In this assay, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape, and the extent of the tail reflects the level of DNA damage. nih.govmdpi.com

Studies have indicated that deoxypodophyllotoxin may induce DNA damage. researchgate.netsemanticscholar.org The Comet Assay is a suitable method to quantify this damage. nih.govresearchgate.netsemanticscholar.orgdntb.gov.ua

Caspase Activity Assays

Caspase activity assays are used to directly measure the activation of caspases, a family of proteases that are key executioners of apoptosis. These assays provide quantitative evidence of apoptosis induction by deoxypodophyllotoxin.

Studies have demonstrated that deoxypodophyllotoxin treatment significantly increases the activity of caspases, including caspase-3, in various cancer cell lines. nih.govspandidos-publications.comfrontiersin.org These assays are often colorimetric or fluorometric, where the cleavage of a caspase-specific substrate results in a measurable signal that is proportional to the enzyme's activity. The activation of multiple caspases has also been observed, indicating a broad engagement of the apoptotic machinery. nih.gov

Microscopic Techniques for Cellular Morphology and Apoptosis Visualization

Microscopic techniques are fundamental for observing the morphological changes in cells treated with deoxypodophyllotoxin, providing visual confirmation of cellular processes like apoptosis.

Optical and fluorescence microscopy are commonly used to visualize the effects of deoxypodophyllotoxin. Following treatment, cells often exhibit characteristic apoptotic features such as cell shrinkage, cytoplasmic blebbing, and rounding. jmb.or.kr Fluorescence microscopy, in conjunction with specific dyes, offers more detailed insights. For example, DAPI or Hoechst staining can reveal nuclear condensation and fragmentation, which are hallmarks of apoptosis. jmb.or.krnih.gov Annexin V/7-AAD or Annexin V/PI double staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. jmb.or.krnih.govnih.gov Confocal microscopy has also been used to visualize the generation of reactive oxygen species (ROS) within mitochondria using dyes like MitoSOX. oncotarget.comresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of deoxypodophyllotoxin and its analogs. These methods provide insights into the molecule's structural, electronic, and interactive properties at an atomic level, which are often difficult to obtain through experimental techniques alone.

Molecular Docking Studies for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how deoxypodophyllotoxin and its derivatives interact with their biological targets.

Molecular docking simulations have been employed to predict the binding conformations and estimate the binding affinities of deoxypodophyllotoxin with various biological targets. For instance, studies have explored its interaction with tubulin, a key protein involved in cell division. tandfonline.combas.bg Docking studies have also been used to investigate the binding of deoxypodophyllotoxin to other proteins like the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). nih.gov The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. For example, a docking study of deoxypodophyllotoxin with the CDK1 protein revealed a binding affinity of -19.70 kcal/mol. patsnap.com Another study reported binding affinities for deoxypodophyllotoxin against various targets ranging from -6.8 to -8.7 kcal/mol.

In silico screening, or virtual screening, utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been instrumental in exploring the inhibitory potential of deoxypodophyllotoxin and its derivatives against various targets.

Tubulin: Deoxypodophyllotoxin is known to inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer drug development. researchgate.netmdpi.com Molecular docking studies have shown that deoxypodophyllotoxin and its derivatives bind to the colchicine-binding site on tubulin. acs.orgnih.govacs.org These studies help in understanding the structure-activity relationships and designing new derivatives with enhanced tubulin-binding affinity. researchgate.net For example, the introduction of a 4β-(1,2,4-triazol-3-ylthio) group to deoxypodophyllotoxin was shown to result in a distinct binding model within the colchicine (B1669291) domain. acs.orgnih.gov

Topoisomerase II: Topoisomerase II is another crucial enzyme in DNA replication and a validated target for cancer therapy. dntb.gov.uanih.govnih.gov While etoposide (B1684455), a derivative of podophyllotoxin (B1678966), is a well-known topoisomerase II inhibitor, computational studies have also explored the potential of deoxypodophyllotoxin and its analogs to interact with this enzyme. asm.orgoup.com These studies aim to identify new scaffolds for the development of selective topoisomerase IIα inhibitors to reduce the side effects associated with current therapies. nih.gov

Kinases: Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer. Molecular docking simulations have been used to investigate the interaction of deoxypodophyllotoxin with kinases like EGFR and MET, which are involved in non-small cell lung cancer. nih.gov Such studies provide insights into the potential of deoxypodophyllotoxin to act as a multi-target inhibitor.

A variety of software and tools are employed in the molecular modeling of deoxypodophyllotoxin. nih.govoamjms.eusid.irresearchgate.netetssm.org

AutoDock VINA and AutoDock are widely used for molecular docking due to their accuracy and speed. nih.govetssm.orgvnu.edu.vn

PyRx provides a user-friendly interface for virtual screening, integrating AutoDock VINA. researchgate.net

LigPlus is utilized for generating 2D diagrams of protein-ligand interactions from 3D coordinates, highlighting hydrogen bonds and hydrophobic contacts. asm.orgresearchgate.net

PYMOL and Discovery Studio are powerful molecular visualization systems used to create high-quality 3D images of molecules and to analyze their interactions. oamjms.eu3ds.comsinica.edu.tw Discovery Studio also offers a comprehensive suite of tools for structure-based and ligand-based drug design. sid.ir3ds.comrsc.org

Table 1: Software and Tools in Deoxypodophyllotoxin Research

Tool Application Reference
AutoDock VINA Molecular Docking nih.govetssm.orgvnu.edu.vn
PyRx Virtual Screening researchgate.net
LigPlus Interaction Visualization asm.orgresearchgate.net
PYMOL Molecular Visualization oamjms.eu
Discovery Studio Comprehensive Modeling sid.ir3ds.comrsc.org
In Silico Screening for Potential Inhibitors (e.g., Tubulin, Topoisomerase II, Kinases)

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org In the context of deoxypodophyllotoxin research, DFT calculations provide valuable information about its structural and electronic properties. researchgate.net These calculations can determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net This information is crucial for understanding the reactivity of the molecule and its interaction with biological targets. researchgate.net For instance, DFT has been used to study the oxidative ring-closure mechanism during the biosynthesis of deoxypodophyllotoxin. researchgate.netacs.org

Conformational Analysis and Correlation with Biological Activities

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of deoxypodophyllotoxin and its stereoisomers, like deoxypicropodophyllin, has been performed using techniques such as proton nuclear magnetic resonance (PMR) spectroscopy and X-ray crystallography. jst.go.jpnih.govnih.govresearchgate.net These studies have revealed that the biological activity of deoxypodophyllotoxin is closely linked to its specific conformation. jst.go.jp For example, the quasi-equatorial orientation at the C-5a position and the half-chair form of the B-ring in deoxypodophyllotoxin are considered important for its activity, in contrast to the inactive stereoisomer which possesses a quasi-axial orientation and a half-boat conformation. jst.go.jp Computational methods can further explore the conformational landscape of deoxypodophyllotoxin and its derivatives, correlating specific conformations with their observed biological activities.

In Silico Model Development for Structure-Activity Relationship Prediction

The development of novel therapeutic agents derived from natural products like deoxypodophyllotoxin is increasingly reliant on advanced computational, or in silico, methodologies. These techniques accelerate the drug discovery process by predicting the biological activities and physicochemical properties of new chemical entities before their actual synthesis, thereby saving significant time and resources. For deoxypodophyllotoxin and its analogs, in silico models are pivotal for understanding their structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. The primary computational tools employed in this area include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a mathematical approach to building models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are based on the principle that the activity of a substance is a direct function of its molecular structure and properties. The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical methods to derive a predictive equation.

For podophyllotoxin and deoxypodophyllotoxin derivatives, several QSAR studies have been conducted to predict activities ranging from anticancer to insecticidal. acs.orgacs.org For example, a QSAR model was developed for novel 4-acyloxypodophyllotoxin derivatives to predict their insecticidal activity against Mythimna separata. acs.org This model, built using a genetic algorithm combined with multiple linear regression (GA-MLR), demonstrated strong predictive power, as indicated by its high squared correlation coefficient (R²) of 0.914 and leave-one-out cross-validation coefficient (Q²LOO) of 0.881. acs.org The study identified five key molecular descriptors influencing biological activity: BEHm2, Mor14v, Wap, G1v, and RDF020e, which relate to the molecule's 3D structure and electronic properties. acs.org

Similarly, another QSAR study on podophyllotoxin derivatives designed as anti-fungal agents identified descriptors such as solvent-accessible surface area, A log P (a measure of lipophilicity), highest occupied molecular orbital (HOMO) energy, and conformational energy as crucial for activity. researchgate.net A comprehensive QSAR analysis of 119 podophyllotoxin analogs yielded a statistically significant model for predicting cytotoxic activity, which was successfully validated using both internal and external test sets. researchgate.net These models are invaluable for prioritizing which new derivatives to synthesize and test.

Table 1: Examples of QSAR Models for Podophyllotoxin Derivatives

Predicted ActivityModel TypeKey Statistical ParametersImportant Descriptors IdentifiedReference
InsecticidalGenetic Algorithm - Multiple Linear Regression (GA-MLR)R² = 0.914; Q²LOO = 0.881; RMSE = 0.024BEHm2, Mor14v, Wap, G1v, RDF020e acs.org
Anti-fungalLinear Regressionr² = 0.73 to 0.96; q² = 0.60 to 0.68Solvent accessible surface area, A log P, HOMO, Conformational energy researchgate.net
Cytotoxicity (P-388 cell line)Genetic Algorithmr_train² = 0.906; q_cv² = 0.893; r_test² = 0.8242D and 3D structural descriptors researchgate.net
InsecticidalQSARNot specified in abstractRelative number of benzene (B151609) rings, final heat of formation acs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as deoxypodophyllotoxin) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. researchgate.net This method is crucial for elucidating the mechanism of action at a molecular level. For deoxypodophyllotoxin, the primary biological target is tubulin, and docking studies consistently place it in the colchicine-binding site at the interface of α- and β-tubulin subunits. researchgate.net

These simulations provide detailed insights into the specific interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand within the binding pocket. For instance, docking studies have shown that the trimethoxybenzene ring of deoxypodophyllotoxin is held in place by hydrophobic interactions with amino acid residues like Cys241, Ala316, and Ala354. researchgate.net The C-ring of the compound makes significant contact with helix H8 of β-tubulin. researchgate.net By understanding these interactions, researchers can rationally design new analogs with modified functional groups to enhance binding affinity and, consequently, biological activity. Docking analysis has also been used to suggest the potential role of enzymes, like 2-ODD, in the biosynthesis of deoxypodophyllotoxin from its precursors. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. greenpharmacy.info This "pharmacophore" represents the key features a molecule must possess to interact with its target receptor. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. greenpharmacy.info This approach has been applied in the design of multi-target anticancer agents, including those based on the deoxypodophyllotoxin scaffold, to create hybrid molecules that can interact with multiple biological targets, such as both tubulin and histone deacetylase (HDAC). greenpharmacy.info

By integrating these in silico approaches, researchers can build a comprehensive understanding of the structure-activity relationships governing the deoxypodophyllotoxin class of compounds. QSAR provides quantitative predictions of activity, molecular docking reveals the specific binding interactions with the target protein, and pharmacophore modeling defines the essential structural requirements for activity. Together, these methodologies guide the rational design of new deoxypodophyllotoxin derivatives with potentially improved potency and selectivity. mdpi.comsemanticscholar.org

Table 2: Structure and Activity Data for Selected Deoxypodophyllotoxin Derivatives

CompoundStructural ModificationBiological Activity HighlightReference
DeoxypodophyllotoxinParent compound (lacks C4-OH group of podophyllotoxin)Potent tubulin polymerization inhibitor; anticancer and anti-inflammatory activities reported. mdpi.commdpi.comresearchgate.net
4β-azido-4-deoxypodophyllotoxinAzide group at C4 positionKey intermediate for creating 1,2,3-triazole derivatives via click chemistry. nih.gov
4'-demethyl-deoxypodophyllotoxinDemethylation at C4' position of the E-ringServes as a precursor for synthesizing novel aromatic esters with insecticidal activity. acs.org
Compound 36c (dimeric podophyllotoxin derivative)Two podophyllotoxin moieties linked by a spacerActive against five human cancer cell lines (IC50: 0.43 to 3.5 µM). mdpi.com
Compound 66f (imidazole conjugate)Imidazole ring with a 2-naphthylmethyl substituentPotent antitumor activity (IC50: 0.04 to 0.29 µM) against four human cancer cell lines. mdpi.com

Research on Deoxypodophyllotoxin Derivatives and Synthetic Analogs

Academic Development of Novel Deoxypodophyllotoxin (B190956) Derivatives

The academic pursuit of new deoxypodophyllotoxin derivatives is largely driven by the need to optimize its inherent anticancer properties while potentially reducing toxicity. Strategies involve precise chemical modifications to its core structure and the creation of innovative molecular constructs like hybrids and prodrugs.

Structure-activity relationship (SAR) studies have been pivotal in guiding the modification of the deoxypodophyllotoxin scaffold. The C-4 position has been identified as a prime site for structural derivatization to produce more potent compounds or to overcome drug resistance. nih.govaaup.edu

Researchers have synthesized various derivatives by introducing different functional groups at key positions. For instance, a series of 4β-N-substituted 4'-O-demethyl-4-deoxypodophyllotoxin derivatives, where heterocyclic moieties like imidazole, thiazole, and indole (B1671886) were linked via an amide bond, were synthesized and evaluated. aaup.edu Among these, some compounds displayed significant cytotoxic activity against various cancer cell lines. aaup.edu Similarly, introducing a p-nitrophenylpiperazine substitution at the 4'-demethyl-4-deoxypodophyllotoxin core resulted in a compound with potent cytotoxicity against A-549, HeLa, and SiHa cells, with IC₅₀ values of 0.102, 0.180, and 0.0195 μM, respectively. researchgate.net

Other modifications include the synthesis of 4β-amino hetereoaromatic ring derivatives, which have shown promising anticancer activity against colon cancer cell lines, with some even exhibiting selectivity against CNS malignant cells. mdpi.com The goal of these structure-driven modifications is to create analogs with improved binding to their biological targets, enhanced cell permeability, and greater selectivity for cancer cells over normal cells. nih.govacs.org

Derivative ClassModification SiteKey FindingsReference
4β-N-substituted 4'-O-demethyl-4-deoxypodophyllotoxinC-4Amide-linked heterocyclic moieties (imidazole, thiazole) showed significant activity. Compound 3a had an IC₅₀ of 11 μM against Caco-2 cells. aaup.edu
4'-demethyl-4-deoxypodophyllotoxin-piperazine derivativesC-4Compound 8b (p-nitrophenylpiperazine substitution) showed potent cytotoxicity with IC₅₀ values as low as 0.0195 μM against SiHa cells. researchgate.net
4β-amino hetereoaromatic ring derivativesC-4Showed promising activity against colon cancer lines; Compound 174 displayed selectivity for CNS malignant cells. mdpi.com
N-Heterocyclic-fused analoguesC-ring fusionCompound C3 exhibited potent antiproliferative activity in the low nanomolar range and was effective against paclitaxel-resistant cells. acs.org

To improve pharmacological properties, researchers have developed hybrid molecules and prodrugs of deoxypodophyllotoxin. nih.govfrontiersin.org Hybridization involves combining deoxypodophyllotoxin with another pharmacologically active molecule to potentially achieve synergistic effects, improve specificity, or overcome drug resistance. frontiersin.orgmdpi.com A mutual prodrug strategy, where two drugs are linked together, has been employed to create combined 5-fluorouracil (B62378) (5-FU)/deoxypodophyllotoxin conjugates. mdpi.comresearchgate.net In one study, a series of these conjugates were synthesized and found to be more potent than either deoxypodophyllotoxin or 5-FU alone against several human cancer cell lines. nih.gov

Another innovative approach is the creation of dual-target inhibitors. A class of 4′-demethyl-4-deoxypodophyllotoxin derivatives was designed to act as both tubulin and histone deacetylase (HDAC) dual inhibitors. rsc.org This strategy is based on the synergistic antitumor effect observed when tubulin inhibitors are combined with HDAC inhibitors. rsc.org These hybrid strategies aim to enhance therapeutic efficacy and can also improve properties like water solubility, which is a known limitation of podophyllotoxin-based compounds. nih.govmdpi.com Prodrugs are designed to be inactive until they are converted to their active form under specific physiological conditions, which can improve targeted delivery and reduce systemic toxicity. mdpi.comfrontiersin.org

Structure-Driven Modifications to Enhance Potency and Selectivity

Investigation of Specific Derivative Classes

The structural versatility of the deoxypodophyllotoxin scaffold has allowed for the investigation of numerous distinct classes of derivatives, each with unique biological profiles.

Aza-Deoxypodophyllotoxins : This class involves the replacement of a carbon atom with a nitrogen atom in the C-ring, creating 4-aza-podophyllotoxin analogs. A series of 4-aza-2,3-dehydro-4-deoxypodophyllotoxins demonstrated cytotoxicity against P-388 leukemia cells that was two-fold more potent than podophyllotoxin (B1678966). mdpi.com These compounds are noted for their ability to cause cell cycle arrest in the G2/M phase and induce apoptosis. rsc.org

Amino and Amide Derivatives : The introduction of amino and amide functionalities, particularly at the C-4 position, has been a fruitful area of research. Saturated aliphatic amide derivatives of 4β-amino-4-deoxypodophyllotoxin have shown more potent antitumor activity than etoposide (B1684455) and an ability to reverse multidrug resistance in vitro. mdpi.com

Conjugates and Hybrids : As previously mentioned, conjugating deoxypodophyllotoxin with other molecules has led to promising results.

5-Fluorouracil (5-FU) Conjugates : These hybrids were designed to combine the cytotoxic mechanisms of both parent compounds. The resulting conjugates showed superior cytotoxicity compared to deoxypodophyllotoxin, 5-FU, or etoposide individually. One derivative was found to induce G2/M phase cell cycle arrest and activate caspases, indicating apoptosis induction. nih.gov

HDAC Inhibitor Hybrids : By linking 4′-demethyl-4-deoxypodophyllotoxin to a histone deacetylase (HDAC) inhibitor pharmacophore, researchers created dual-target agents. Certain compounds in this class exhibited potent dual inhibitory activity and powerful antiproliferative effects on cancer cell lines. rsc.org

Triazole Derivatives : Utilizing "click chemistry," scientists have synthesized 4β-(1,2,3-triazol-1-yl) podophyllotoxin derivatives. One such compound, a cyclopentylcarbamate derivative, displayed potent cytotoxicity, induced G2/M phase arrest, and inhibited microtubule formation. dovepress.com

Derivative ClassExample ModificationKey Biological FindingsReference
Aza-DeoxypodophyllotoxinsNitrogen in C-ring (4-aza)Two-fold more potent against P-388 leukemia cells than podophyllotoxin. mdpi.com
5-FU ConjugatesLinked to 5-FluorouracilMore potent cytotoxicity than parent compounds; induced G2/M arrest and apoptosis. nih.gov
HDAC Inhibitor HybridsLinked to HDAC inhibitor moietyPotent dual inhibition of tubulin and HDAC; powerful antiproliferative activity. rsc.org
Triazole Derivatives1,2,3-triazole ring at C-4βPotent cytotoxicity; induced G2/M arrest and inhibited microtubule formation. dovepress.com

4β-Arylamino Derivatives and their Topoisomerase II Inhibitory Activity

The C-4 position of the deoxypodophyllotoxin skeleton has been a primary target for structural modification to develop potent inhibitors of human DNA topoisomerase II. nih.gov Research has shown that introducing an arylamino group at the 4β-position can significantly enhance this inhibitory activity, often surpassing that of the clinically used drug etoposide. dovepress.com

The synthesis of these derivatives often involves creating 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin and then coupling it with various aromatic groups. researchgate.net Structure-activity relationship studies have revealed that a basic, unsubstituted 4β-anilino moiety is a key requirement for enhanced activity against topoisomerase II. nih.gov Substitutions on the aniline (B41778) ring can modulate potency. For instance, derivatives with para and/or meta substitutions such as CN, COOCH3, OH, and NO2 have shown potency equal to or greater than etoposide. nih.gov However, ortho substitutions on the anilino moiety tend to result in inactive compounds. nih.gov Furthermore, replacing the phenyl ring of the arylamino group with a pyridine (B92270) nucleus has yielded compounds with activity comparable to or slightly better than etoposide. nih.gov

Table 1: Activity of Selected 4β-Arylamino Deoxypodophyllotoxin Derivatives

Compound Modification Target/Assay Finding Citation
4β-(Arylamino)-4'-demethylepipodophyllotoxin Derivatives Substituted anilino groups at C-4β Human DNA Topoisomerase II Several derivatives are as potent or more potent than etoposide.
4β-Anilino-4'-O-demethylepipodophyllotoxin Unsubstituted anilino group at C-4β Human DNA Topoisomerase II Structurally required for enhanced activity. nih.gov
Pyridine Analogs Phenyl ring replaced with a pyridine nucleus Human DNA Topoisomerase II As active or slightly more active than etoposide. nih.gov
GL-331 4β-amino derivative of epipodophyllotoxin (B191179) Antitumor Activity Reached Phase II clinical evaluation. mdpi.com
TOP-53 4β-aminoethyl derivative Antitumor Activity Selected for further evaluation due to significant cytotoxic activity and potent topo II inhibition. nih.gov

C-Ring and D-Ring Modified Analogs (e.g., Aza-deoxypodophyllotoxins)

Modifications to the C-ring and D-ring of the deoxypodophyllotoxin structure have been explored to generate novel analogs with unique biological profiles.

C-Ring Modified Analogs

The C-ring, particularly the C-4 position, is a crucial binding site for topoisomerase II, and modifications here can significantly influence activity. mdpi.com A key strategy in C-ring modification is bioisosteric replacement, where carbon atoms are substituted with heteroatoms like nitrogen to create aza-podophyllotoxin analogs. mdpi.com This has led to the synthesis of 2-aza-podophyllotoxins and 4-aza-podophyllotoxins. mdpi.com

4-Aza-4-deoxypodophyllotoxin has demonstrated potent cytotoxicity against P388 leukemia cells, comparable to the parent compound, podophyllotoxin. nih.gov A series of 4-aza-2,3-dehydro-4-deoxypodophyllotoxin analogs also showed potent cytotoxicity, with some being more active than podophyllotoxin. mdpi.com The synthesis of these compounds can be achieved through multi-component reactions involving anilines, tetronic acid, and benzaldehydes. nih.govresearchgate.net These nitrogen-containing derivatives, such as GL-331 and TOP-53, have exhibited more potent cytotoxic activities than their parent compounds. mdpi.com

Table 2: Cytotoxicity of 4-Aza-2,3-didehydropodophyllotoxin Derivatives

Cell Line Compound 4a (IC50 µM) Compound 4b (IC50 µM) Compound 4c (IC50 µM) Compound 4d (IC50 µM) Compound 4e (IC50 µM) Positive Control (Ellipsitine) (IC50 µM) Citation
Hep-G2 52.2 102.3 261.2 87.5 114.6 1.2 researchgate.netvjs.ac.vn
MCF-7 64.4 89.7 153.6 72.9 98.3 1.5 researchgate.netvjs.ac.vn

D-Ring Modified Analogs

The transfused γ-lactone D-ring is generally considered essential for the antitumor activity of podophyllotoxins. mdpi.com Its opening or significant alteration often leads to a decrease in cytotoxicity. mdpi.com However, research has still explored D-ring modifications to investigate their impact on biological activity.

Several D-ring modified analogs have been prepared from naturally occurring podophyllotoxin, with many demonstrating good activity against human cancer cell lines. nih.gov For example, a series of D-ring opened deoxypodophyllotoxin derivatives showed selective cytotoxicities against the HL-60 cell line. mdpi.com Further modifications at the C-9 position after D-ring opening have led to the synthesis of various carboxylic acid derivatives, including esters and amides. mdpi.com In another study, twenty-six deoxypodophyllotoxin derivatives with modifications in the D-ring were synthesized and evaluated for insecticidal activity. nih.gov

Ortho-Quinone Analogues

Another avenue of research involves the modification of the E-ring of the deoxypodophyllotoxin scaffold to create ortho-quinone analogues. researchgate.net These compounds are typically synthesized by oxidizing the trimethoxyphenyl E-ring to an ortho-quinone. researchgate.net

A series of ortho-quinone analogues of podophyllotoxin with various C-4β-arylamino groups have been synthesized and evaluated. nih.govacs.org These compounds, specifically 4β-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin, were assessed for their ability to inhibit human DNA topoisomerase II and for their cytotoxicity. nih.gov Several of these ortho-quinone analogues demonstrated inhibitory activity against topoisomerase II that was comparable to or better than etoposide. nih.gov For example, compounds with specific substitutions on the C-4β-aniline moiety were found to be more potent than etoposide in causing DNA breakage. nih.gov The cytotoxic mechanism of these ortho-quinone analogues may not be limited to topoisomerase II inhibition; other potential mechanisms include radical formation or direct adduct formation with DNA or proteins. nih.gov

Table 3: Activity of Selected Ortho-Quinone Analogues

Future Research Directions and Unresolved Challenges

Addressing Supply Chain Limitations through Biotechnological and Synthetic Innovation

The natural sourcing of deoxypodophyllotoxin (B190956) from plants like Anthriscus sylvestris and Podophyllum species presents significant limitations due to low yields, slow growth, and the endangered status of some source plants. nih.govnih.gov This supply chain bottleneck is a major hurdle for extensive research and potential clinical development. nih.gov To overcome this, researchers are actively exploring innovative biotechnological and synthetic strategies.

Biotechnological Approaches: Metabolic engineering in microbial and plant hosts offers a promising and sustainable alternative. nih.govthieme-connect.comresearchgate.net Scientists have successfully engineered the heterologous production of deoxypodophyllotoxin in hosts like Nicotiana benthamiana (a tobacco species) by introducing the necessary biosynthetic genes. nih.govnih.govfrontiersin.org One study demonstrated that co-expressing 16 genes from the coniferyl alcohol pathway, along with key enzymes like dirigent proteins (DIR), pinoresinol-lariciresinol reductase (PLR), and 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), significantly increased the production of (-)-deoxypodophyllotoxin. nih.gov Chemoenzymatic synthesis, which combines biological and chemical methods, has also proven effective, allowing for gram-scale production of the compound. nih.govd-nb.info These biocatalytic approaches, such as using the 2-ODD enzyme for the stereoselective cyclization of precursor molecules like yatein (B1682354), are crucial for creating a stable and scalable supply. frontiersin.orgd-nb.info

Synthetic Approaches: Total synthesis provides another viable route, circumventing reliance on natural sources entirely. Researchers have developed concise total syntheses of deoxypodophyllotoxin, with some methods completing the process in as few as seven steps. byu.eduacs.orgacs.org These synthetic strategies, such as the intramolecular Styryl Diels-Alder (ISDA) reaction, are vital for producing not only deoxypodophyllotoxin but also novel analogs for further investigation. byu.eduacs.org

Design and Development of Deoxypodophyllotoxin Analogs with Enhanced Target Selectivity

While deoxypodophyllotoxin is a potent agent, the development of analogs with improved target selectivity and better pharmacological profiles is a key research focus. mdpi.com Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of new derivatives. mdpi.comnih.govpharmacophorejournal.com Research has shown that even minor structural modifications to the five-ring system of podophyllotoxins can significantly alter their biological activity and molecular targets. mdpi.com

For instance, modifications at the C-4 position of the C ring are generally well-tolerated and can enhance both anticancer and topoisomerase inhibitory activities. pharmacophorejournal.com Scientists have synthesized numerous derivatives, including aromatic esters and nitrogen-containing heterocyclic compounds, to explore these relationships. acs.orgresearchgate.net The goal is to create analogs that are more potent against cancer cells, can overcome drug resistance, and exhibit reduced toxicity compared to the parent compound. mdpi.com An example includes the development of thuriferic acid, a derivative that showed comparable anti-inflammatory effects to deoxypodophyllotoxin but was found to be a thousand times less cytotoxic. tandfonline.comtandfonline.com

Exploration of Synergistic Effects with Other Research Agents

Combining deoxypodophyllotoxin or its derivatives with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. Research has indicated that deoxypodophyllotoxin can act synergistically with conventional chemotherapy drugs. koreascience.kr For example, combining it with agents like doxorubicin (B1662922) is being explored. acs.org

The rationale behind this approach is that deoxypodophyllotoxin can target cellular pathways that sensitize cancer cells to other treatments. By understanding its complex mechanisms of action, researchers can identify rational combination therapies. For instance, its ability to induce apoptosis and inhibit signaling pathways like PI3K/Akt could complement the mechanisms of other anticancer drugs. koreascience.krspandidos-publications.com Future studies will need to systematically evaluate various combinations in preclinical models to identify the most effective synergistic interactions for specific cancer types.

Identification and Validation of Novel Molecular Targets Beyond Microtubules and Topoisomerase II

Deoxypodophyllotoxin's primary mechanisms of action are known to be the inhibition of tubulin polymerization and topoisomerase II. nih.govnih.govresearchgate.net However, emerging evidence suggests that its anticancer effects are pleiotropic, involving a multitude of other molecular targets and signaling pathways. researchgate.net A comprehensive understanding of these alternative targets is crucial for its development as a therapeutic agent.

Research has implicated deoxypodophyllotoxin in the modulation of several key signaling cascades, including:

PI3K/Akt/mTOR Pathway: DPT has been shown to suppress this critical survival pathway in various cancer cells, including glioblastoma and oral squamous cell carcinoma. koreascience.krspandidos-publications.comresearchgate.net

MAPK Cascades: The compound can activate p38 MAPK signaling, which is involved in inducing apoptosis. koreascience.kr

NF-κB Pathway: This pathway, central to inflammation and cell survival, is another reported target of deoxypodophyllotoxin. researchgate.net

EGFR and MET Signaling: In gefitinib-resistant non-small cell lung cancer cells, deoxypodophyllotoxin has been found to directly bind to and inhibit the kinase activities of both EGFR and MET, key drivers of resistance. jmb.or.krmdpi.com

Additionally, deoxypodophyllotoxin induces apoptosis through the intrinsic mitochondrial pathway by regulating Bcl-2 family proteins like Bax and Bcl-xL and activating caspases. mdpi.comresearchgate.net It also upregulates the tumor suppressor PTEN. researchgate.netchemfaces.com The identification and validation of these diverse molecular interactions will provide a more complete picture of its mechanism of action and may reveal new therapeutic opportunities. researchgate.net

Comprehensive Understanding of Molecular Mechanisms to Overcome Acquired Resistance

Acquired drug resistance is a major obstacle in cancer therapy. Understanding and overcoming resistance to deoxypodophyllotoxin and its derivatives is a critical research challenge. One of the primary mechanisms of resistance to related compounds is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. acs.orgmdpi.comrsc.org

Future research is focused on developing deoxypodophyllotoxin analogs that can either evade or inhibit these efflux pumps. frontiersin.org Some novel podophyllotoxin (B1678966) derivatives have been shown to down-regulate the expression of the mdr-1 gene, which codes for P-gp. frontiersin.orgnih.gov For example, a nitric oxide-donating derivative of podophyllotoxin was found to significantly reduce P-gp levels in resistant leukemia cells. rsc.org Another strategy involves co-administration with P-gp inhibitors. A comprehensive understanding of the resistance mechanisms, including alterations in drug targets and activation of survival pathways, will be essential for designing strategies to circumvent this challenge. mdpi.com

Preclinical Validation of Promising Derivatives in Diverse Disease Models

Numerous in vitro studies have demonstrated the potent anticancer activities of deoxypodophyllotoxin and its derivatives across a wide range of human cancer cell lines. researchgate.net However, rigorous preclinical validation in diverse in vivo disease models is essential to translate these promising laboratory findings into potential clinical applications. nih.gov

Preclinical studies have shown that deoxypodophyllotoxin can suppress tumorigenesis in xenograft mouse models of colorectal cancer. mdpi.com Future research must expand these investigations to include a wider variety of cancer models that accurately reflect human disease. These studies should assess not only the efficacy of promising derivatives but also their pharmacokinetic and pharmacodynamic properties. The development of advanced delivery systems, such as β-cyclodextrin inclusion complexes, is also underway to improve the solubility and bioavailability of these compounds for in vivo applications. researchgate.net

Expanding Research into Other Pharmacological Activities (e.g., Anti-inflammatory, Antiviral, Anti-allergic)

Beyond its well-established anticancer effects, deoxypodophyllotoxin exhibits a broad spectrum of other pharmacological activities that warrant further investigation. nih.govbyu.edumdpi.comresearchgate.net These properties open up potential therapeutic applications in a variety of other diseases.

Anti-inflammatory Activity: Deoxypodophyllotoxin has demonstrated significant anti-inflammatory effects. tandfonline.comtandfonline.comnih.gov In one study, its activity was comparable to the standard anti-inflammatory drug indomethacin (B1671933) in a carrageenan-induced paw edema model in mice. tandfonline.comtandfonline.com

Antiviral Activity: The compound has shown potent antiviral activity against several viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), even against acyclovir-resistant strains. byu.eduresearchgate.netmdpi.comtandfonline.com

Anti-allergic Activity: Research indicates that deoxypodophyllotoxin can inhibit immediate-type allergic reactions. It dose-dependently inhibited the passive cutaneous anaphylaxis (PCA) reaction in rats, suggesting it may be beneficial in regulating allergic responses. mdpi.comchemfaces.comresearchgate.net

Expanding research into these areas could lead to the development of deoxypodophyllotoxin-based therapies for inflammatory conditions, viral infections, and allergic disorders.

Computational Chemistry's Role in Accelerating Drug Discovery and Design

Computational chemistry has emerged as an indispensable tool in the quest to develop novel therapeutics based on the deoxypodophyllotoxin scaffold. By providing insights into molecular interactions, predicting biological activity, and elucidating reaction mechanisms, computational approaches significantly accelerate the drug discovery and design pipeline. These in silico methods reduce the time and cost associated with synthesizing and screening large numbers of compounds, allowing researchers to focus on candidates with the highest potential for success.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are at the forefront of computational efforts to understand and improve the therapeutic potential of deoxypodophyllotoxin and its derivatives. These techniques are instrumental in visualizing how these molecules interact with their biological targets, most notably tubulin.

Deoxypodophyllotoxin is known to exert its potent anticancer effects by interfering with microtubule dynamics. nih.gov Molecular docking studies have consistently shown that deoxypodophyllotoxin binds to the colchicine-binding site on the β-subunit of tubulin. nih.govresearchgate.net These computational models reveal the intricate network of interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-protein complex. For instance, the trimethoxyphenyl group of deoxypodophyllotoxin is often found nestled within a hydrophobic pocket of the binding site. researchgate.net

Researchers have utilized these insights to design novel analogs with enhanced binding affinity and, consequently, improved biological activity. By identifying key amino acid residues within the binding pocket, such as Cys241, Leu255, Ala316, and Ala354, scientists can rationally modify the deoxypodophyllotoxin structure to create more potent inhibitors of tubulin polymerization. researchgate.netacs.org For example, the introduction of a carboxyl group at the C-4 position was proposed based on molecular modeling to form additional hydrogen bonds, potentially increasing activity. researchgate.net

Furthermore, molecular dynamics simulations provide a more dynamic picture of the binding event, allowing researchers to assess the stability of the ligand-protein complex over time. nih.gov These simulations have supported experimental findings and have been crucial in understanding the nature of tubulin binding, which aids in the design of new and more effective tubulin polymerization inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach that has been applied to the deoxypodophyllotoxin family of compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In the context of deoxypodophyllotoxin, 3D-QSAR models have been developed to predict the anticancer activity of novel derivatives. tandfonline.com These models can help identify the key structural features that are critical for cytotoxicity. For instance, a composite pharmacophore model and comparative molecular field analysis have demonstrated that the C-4 position of the deoxypodophyllotoxin scaffold can accommodate a variety of structural modifications, providing valuable direction for the synthesis of new analogs. nih.gov

The predictive power of QSAR models allows for the virtual screening of large compound libraries, prioritizing the synthesis of molecules that are most likely to exhibit the desired biological activity. This significantly streamlines the drug discovery process.

Pharmacokinetic and ADMET Prediction

Beyond predicting the interaction with the target protein, computational chemistry is also employed to forecast the pharmacokinetic properties of deoxypodophyllotoxin and its analogs. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for the development of a successful drug.

In silico models can predict parameters such as water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org For example, physiologically based pharmacokinetic (PBPK) models have been developed to predict the disposition of deoxypodophyllotoxin in various species, including humans. frontiersin.orgupf.edu These models integrate in vitro and in silico data to simulate the concentration-time profiles of the drug in different organs and tissues. frontiersin.orgupf.edu Such predictions are invaluable for assessing the potential efficacy and safety of a drug candidate before it enters clinical trials. frontiersin.org

Elucidating Reaction Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has also been instrumental in understanding the biosynthesis and chemical synthesis of deoxypodophyllotoxin. acs.orgnih.govnih.govresearchgate.net For instance, computational studies have been used to analyze the reaction pathways involved in the total synthesis of racemic deoxypodophyllotoxin, identifying the most energetically favorable routes. acs.orgnih.gov

Furthermore, comprehensive computational studies have shed light on the enzymatic mechanism of deoxypodophyllotoxin synthase, a nonheme iron dioxygenase responsible for a key oxidative ring-closure reaction in its biosynthesis. nih.govresearchgate.netpnas.org These studies have elucidated how the enzyme catalyzes this specific reaction while avoiding other potential side reactions. nih.govresearchgate.net Understanding these mechanisms at a molecular level can inform the development of biocatalytic approaches for the production of deoxypodophyllotoxin and its analogs.

The following table summarizes the key computational techniques and their applications in the research of deoxypodophyllotoxin.

Computational TechniqueApplicationKey Findings
Molecular Docking Investigating the binding mode of deoxypodophyllotoxin and its analogs to tubulin.Deoxypodophyllotoxin binds to the colchicine-binding site of tubulin, with key interactions involving specific amino acid residues. nih.govresearchgate.net
Molecular Dynamics Assessing the stability of the deoxypodophyllotoxin-tubulin complex.Provides a dynamic understanding of the binding interactions and supports the design of new inhibitors. nih.gov
3D-QSAR Predicting the anticancer activity of deoxypodophyllotoxin derivatives.The C-4 position is identified as a key site for structural modification to enhance activity. nih.gov
PBPK Modeling Predicting the pharmacokinetic profile of deoxypodophyllotoxin.Allows for the extrapolation of pharmacokinetic data from preclinical species to humans. frontiersin.orgupf.edu
Density Functional Theory Elucidating synthetic and biosynthetic reaction mechanisms.Provides insights into the energetically favorable pathways for synthesis and the enzymatic mechanism of deoxypodophyllotoxin synthase. acs.orgnih.govnih.govresearchgate.net

Q & A

Q. What are the key structural features distinguishing podophyllotoxin from its deoxy isomer, and how do these influence analytical identification?

Podophyllotoxin (C₂₂H₂₂O₈) contains a hydroxyl group at the C9 position, while its deoxy isomer (PODD) lacks this group, altering polarity and chromatographic behavior. Identification methods include LC-MS/MS with hexylamine adducts to enhance sensitivity for distinguishing isomers . Structural confirmation relies on NMR (e.g., ¹H and ¹³C) and IR spectroscopy to verify lactone ring integrity and stereochemistry .

Q. What experimental precautions are critical for handling podophyllotoxin in laboratory settings?

Podophyllotoxin is acutely toxic (oral LD₅₀: 100 mg/kg) and requires strict safety protocols:

  • Storage : 2–8°C in sealed containers to prevent degradation .
  • PPE : NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .

Q. How can researchers validate the purity of synthesized podophyllotoxin derivatives?

Purity assessment combines HPLC (C18 column, methanol/water gradient) with UV detection (λ = 290 nm) and mass spectrometry. For isomers, chiral chromatography or GC-FTIR with multivariate curve resolution ensures separation and dynamic interconversion analysis .

Advanced Research Questions

Q. What synthetic strategies address the stereochemical challenges in producing podophyllotoxin analogues?

The trans-fused γ-lactone system is critical for bioactivity. Key methods include:

  • Cyclopropanation : Chalcone precursors undergo [2+1] cycloaddition to construct the cyclopropane ring, a precursor for podophyllotoxin derivatives .
  • Chemoenzymatic synthesis : Multi-enzyme cascades (e.g., cytochrome P450s) enable stereoselective hydroxylation and lactonization, achieving 9% overall yield in 12 steps .

Q. How do structural modifications to the podophyllotoxin scaffold impact its mechanism of action in cancer models?

  • Intact A-ring : Essential for DNA topoisomerase II inhibition. Ring-A-opened analogues show reduced activity, highlighting the lactone’s role in binding tubulin .
  • C9 deoxygenation (PODD) : Lowers tubulin-binding affinity but enhances antioxidant capacity (DPPH/FRAP assays), suggesting divergent therapeutic applications .
  • Epimerization : Picropodophyllin (C2-epimer) exhibits reduced cytotoxicity, emphasizing stereochemistry’s role in target engagement .

Q. What methodologies resolve contradictions in reported bioactivity data for podophyllotoxin derivatives?

Discrepancies arise from:

  • Isomer contamination : Validate compound identity via chiral chromatography and isotopic labeling .
  • Assay variability : Standardize cell-based assays (e.g., triple-negative breast cancer MDA-MB-231 cells) with apoptosis markers (Annexin V/PI) and tubulin polymerization assays .
  • Metabolic interference : Use human serum pretreated with hexylamine to stabilize adducts and improve LC-MS/MS quantification .

Methodological Resources

  • Synthetic Protocols : Cyclopropanation , chemoenzymatic cascades .
  • Analytical Tools : LC-MS/MS with hexylamine adducts , GC-FTIR .
  • Biological Assays : Tubulin polymerization , DPPH/FRAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Podophyllotoxin, deoxy isomer
Reactant of Route 2
Reactant of Route 2
Podophyllotoxin, deoxy isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.